H-Cys(carbamoyl)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-carbamoylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206063 | |
| Record name | S-Carbamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-71-1, 5745-86-8 | |
| Record name | S-(Aminocarbonyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2072-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteinyl carbamate | |
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| Record name | S-Carbamylcysteine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Carbamylcysteine | |
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| Record name | L-cysteinyl carbamate | |
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| Record name | 1HSQ6VI39V | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
S-Carbamoyl-L-cysteine CAS 2072-71-1 molecular weight
This guide provides an in-depth technical analysis of S-Carbamoyl-L-cysteine (SCC), focusing on its physicochemical properties, metabolic significance, and applications in enzymatic research.
Physicochemical Profiling and Bio-Analytical Applications
Executive Summary
S-Carbamoyl-L-cysteine (CAS 2072-71-1) is a critical metabolic intermediate and structural analogue in sulfur amino acid biochemistry. Distinct from its isomer N-carbamoyl-L-cysteine and the proteomic capping agent S-carbamidomethylcysteine, SCC functions primarily as a transient intermediate in the enzymatic conversion of thiazoline derivatives to L-cysteine. In drug development and enzymology, it serves as a potent competitive inhibitor of Ornithine Transcarbamylase (OTC), offering a mechanistic probe for urea cycle kinetics. This guide outlines the molecular identity, synthesis pathways, and validated experimental protocols for utilizing SCC in bio-analytical workflows.
Part 1: Molecular Identity & Physicochemical Properties
Structural Definition
S-Carbamoyl-L-cysteine is characterized by the attachment of a carbamoyl group ($ -CONH_2 $) directly to the sulfur atom of the cysteine side chain. This thioester-like linkage is chemically distinct from the amide linkage seen in N-carbamoyl derivatives.
Key Physicochemical Data:
| Property | Specification |
| Chemical Name | S-Carbamoyl-L-cysteine |
| CAS Registry Number | 2072-71-1 |
| Molecular Formula | $ \text{C}_4\text{H}_8\text{N}_2\text{O}_3\text{S} $ |
| Molecular Weight | 164.18 g/mol |
| Stereochemistry | L-isomer (2R) |
| Solubility | Soluble in water; unstable in alkaline pH |
| pKa | ~3.5 (COOH), ~8.5 (NH2); Thiol pKa masked by carbamoylation |
Structural Differentiation (Critical Control Point)
Researchers must distinguish SCC from related cysteine derivatives to avoid experimental error.
-
S-Carbamoyl-L-cysteine (SCC): $ \text{NH}_2\text{CO}-\mathbf{S}-\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH} $ (Metabolic intermediate, OTC inhibitor).
-
N-Carbamoyl-L-cysteine (NCC): $ \text{HS}-\text{CH}_2\text{CH}(\mathbf{NH}\text{-CO-NH}_2)\text{COOH} $ (Stable urea derivative).
-
S-Carbamidomethylcysteine: $ \text{NH}_2\text{CO-CH}_2-\mathbf{S}-\text{CH}_2\dots $ (Proteomics alkylation product).
Part 2: Biological Significance & Mechanism
The ATC Metabolic Pathway
SCC is the pivotal intermediate in the industrial enzymatic production of L-cysteine from DL-2-amino-thiazoline-4-carboxylic acid (DL-ATC).[1] This pathway, utilized by Pseudomonas sp., involves a stereospecific hydrolysis that prevents the racemization often seen in chemical synthesis.
Figure 1: The enzymatic bio-conversion of ATC to L-Cysteine via the S-Carbamoyl-L-cysteine intermediate.[1]
Enzymatic Inhibition (OTC)
SCC acts as a structural analogue of the transition state formed between Ornithine and Carbamoyl Phosphate. It functions as a competitive inhibitor of Ornithine Transcarbamylase (OTC) with respect to ornithine.[2]
-
Mechanism: The carbamoyl group on the sulfur mimics the carbamoyl phosphate donor, while the cysteine backbone mimics the ornithine acceptor, effectively locking the enzyme's active site.
Part 3: Synthesis & Stability Protocols
Synthesis Challenges (S→N Migration)
Direct chemical synthesis of SCC is complicated by S→N acyl migration . At neutral or alkaline pH (pH > 6.0), the carbamoyl group spontaneously migrates from the sulfur atom to the
Protocol Requirement: All handling of SCC must occur in acidic buffers (pH < 5.0) or at low temperatures ($ 4^{\circ}\text{C} $) to maintain structural integrity.
Enzymatic Generation Protocol (In Situ)
For analytical standards, enzymatic generation is superior to chemical synthesis due to stereochemical purity.
Reagents:
-
Substrate: L-2-Amino-thiazoline-4-carboxylic acid (L-ATC).
-
Enzyme: Purified L-ATC Hydrolase (from Pseudomonas lysate).
-
Buffer: 50 mM Potassium Phosphate, pH 7.0 (Note: Immediate use required).
Workflow:
-
Dissolve L-ATC to 10 mM in buffer.
-
Add L-ATC Hydrolase (1 U/mL).
-
Incubate at $ 30^{\circ}\text{C} $ for 10–20 minutes.
-
Quench: Lower pH to 3.0 using 1M HCl to stabilize SCC and stop conversion to L-Cysteine (if SCC Hydrolase is present).
-
Validation: Analyze immediately via HPLC.
Part 4: Experimental Protocols
HPLC Analysis of SCC
To verify molecular weight and purity, use Reverse-Phase HPLC with acidic mobile phases to prevent rearrangement.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–10% B over 15 minutes (SCC is highly polar).
-
Detection: UV at 210 nm (peptide bond/carbonyl detection).
-
Retention Time: SCC will elute early, distinct from L-Cysteine (later, if oxidized to cystine) and N-carbamoyl isomers.
OTC Inhibition Assay
This assay measures the inhibition constant ($ K_i $) of SCC against Ornithine Transcarbamylase.
Reagents:
-
Enzyme: Ornithine Transcarbamylase (purified or lysate).
-
Substrates: L-Ornithine (variable: 0.5 – 5 mM), Carbamoyl Phosphate (fixed: 5 mM).
-
Inhibitor: S-Carbamoyl-L-cysteine (0.1 – 2 mM, prepared in 10 mM HCl).
-
Color Reagent: Antipyrine/Monoxime (for Citrulline detection).
Step-by-Step Protocol:
-
Preparation: Prepare reaction mix in 50 mM Triethanolamine buffer (pH 8.0).
-
Incubation: Add Enzyme + SCC (Inhibitor) + Carbamoyl Phosphate. Incubate 2 min at $ 37^{\circ}\text{C} $.
-
Start: Initiate reaction by adding L-Ornithine.
-
Reaction: Run for 10 minutes.
-
Stop: Add Acid Reagent (stops reaction and stabilizes Citrulline).
-
Development: Heat at $ 95^{\circ}\text{C} $ for 15 min with Antipyrine/Monoxime.
-
Read: Measure Absorbance at 460 nm.
-
Analysis: Plot Lineweaver-Burk (1/V vs 1/[Ornithine]). Competitive inhibition will show intersecting lines at the Y-axis ($ V_{max} $ unchanged, $ K_m $ increases).
Figure 2: Competitive inhibition mechanism of SCC preventing Citrulline formation.
References
-
Enzymatic Production of L-Cysteine: Ryu, H. et al. (2025). "Recent Advances in L-Cysteine Biosynthesis via the ATC Pathway." ResearchGate.
-
OTC Inhibition Studies: Lee, Y. et al. (1997). "Purification and characterization of ornithine carbamoyltransferase from Canavalia lineata." Plant Science. [3]
-
Chemical Identity & CAS: PubChem Compound Summary for CID 151277, S-Carbamylcysteine. National Library of Medicine.
-
S-Carbamoyl vs N-Carbamoyl: Cohen, P.P. et al. (1960). "Carbamyl Group Transfer."[3] The Enzymes. (Contextual grounding on carbamoyl migration).
Sources
H-Cys(carbamoyl)-OH solubility in water vs organic solvents
An In-Depth Technical Guide to the Solubility of S-Carbamoyl-L-cysteine in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Carbamoyl-L-cysteine, a derivative of the amino acid L-cysteine, presents a unique physicochemical profile due to the introduction of a carbamoyl group. This modification significantly influences its solubility, a critical parameter in drug development, formulation, and biochemical research. This technical guide provides a comprehensive analysis of the solubility of S-Carbamoyl-L-cysteine, contrasting its behavior in aqueous solutions with a range of organic solvents. We will delve into the molecular interactions governing its solubility, provide predictive insights, and outline detailed experimental protocols for its empirical determination.
Introduction to S-Carbamoyl-L-cysteine
S-Carbamoyl-L-cysteine is an amino acid derivative where a carbamoyl group (-C(=O)NH2) is attached to the sulfur atom of the cysteine side chain.[1] This modification alters the electronic and steric properties of the side chain, impacting its polarity, hydrogen bonding capacity, and ultimately, its solubility.[2] Understanding these changes is paramount for applications ranging from peptide synthesis to the development of novel therapeutics.[2]
Chemical Identity:
-
Molecular Weight: 164.19 g/mol [2]
Below is the chemical structure of S-Carbamoyl-L-cysteine, highlighting its key functional groups that dictate its solubility.
Caption: Chemical structure of S-Carbamoyl-L-cysteine.
Theoretical Framework for Solubility
The solubility of a molecule is governed by the principle of "like dissolves like." This is determined by the balance of intermolecular forces between the solute and the solvent. S-Carbamoyl-L-cysteine possesses multiple functional groups capable of engaging in various interactions:
-
Amino Group (-NH₂): Can act as a hydrogen bond donor and is basic.
-
Carboxylic Acid Group (-COOH): Can act as a hydrogen bond donor and is acidic.
-
Carbamoyl Group (-C(=O)NH₂): Can act as both a hydrogen bond donor and acceptor, significantly increasing polarity.
-
Thioether Linkage (-S-): Generally considered weakly polar.[3]
Aqueous Solubility
In water, a highly polar protic solvent, S-Carbamoyl-L-cysteine is expected to be readily soluble. The amino and carboxylic acid groups can exist in their zwitterionic form, enhancing electrostatic interactions with water molecules. The carbamoyl group further contributes to aqueous solubility through strong hydrogen bonding. The overall molecule can act as both a hydrogen bond donor and acceptor, integrating well into the hydrogen bond network of water.[4]
Caption: Intermolecular forces with water.
Solubility in Organic Solvents
The solubility of amino acids in organic solvents is generally lower than in water and varies significantly with the solvent's properties.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds and are expected to be reasonably good solvents for S-Carbamoyl-L-cysteine, though likely less effective than water.[6] The solubility of amino acids typically decreases as the alkyl chain length of the alcohol increases.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have large dipole moments. They are often good solvents for polar molecules. A solvent system of dimethylformamide with a weak acid and base has been shown to be effective for dissolving amino acids for synthesis.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): S-Carbamoyl-L-cysteine is expected to have very poor solubility in nonpolar solvents due to the high energetic cost of breaking the strong intermolecular forces within the crystal lattice without the compensating energy from favorable solute-solvent interactions.
Caption: Intermolecular forces with organic solvents.
Predicted Solubility Profile
While specific experimental data for S-Carbamoyl-L-cysteine is not widely published, we can predict its relative solubility based on its structure and the known behavior of similar compounds like N-acetylcysteine.[6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Excellent hydrogen bonding, zwitterionic character. |
| Methanol, Ethanol | Moderate to High | Good hydrogen bonding capabilities.[6] | |
| Isopropanol | Moderate | Reduced polarity and increased steric hindrance compared to methanol. | |
| Polar Aprotic | DMSO, DMF | Moderate | Strong dipole-dipole interactions, can accept hydrogen bonds.[7] |
| Acetonitrile | Low to Moderate | Less polar than DMSO/DMF. | |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | Lack of favorable intermolecular interactions. |
| Chlorinated | Dichloromethane, Chloroform | Very Low / Insoluble | Generally poor solvents for amino acids.[6] |
Experimental Determination of Solubility
Accurate determination of solubility requires a robust experimental protocol. The following outlines a standard procedure adaptable for S-Carbamoyl-L-cysteine.
Shake-Flask Method
This equilibrium-based method is considered the gold standard for solubility determination.
Protocol:
-
Preparation: Add an excess amount of S-Carbamoyl-L-cysteine to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid phase. A syringe with a filter (e.g., 0.22 µm PTFE or PVDF) is recommended to remove any fine particulates.
-
Quantification: Analyze the concentration of the dissolved S-Carbamoyl-L-cysteine in the aliquot using a suitable analytical method.
-
Gravimetric Analysis: For solvents with high volatility, a known volume of the supernatant can be evaporated to dryness, and the remaining solid mass is weighed. This is less suitable for low solubilities.[5]
-
Spectrophotometry: If the compound has a chromophore or can be derivatized to produce a colored product (e.g., with ninhydrin for the primary amine), UV-Vis spectrophotometry can be used.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A validated HPLC method with a suitable detector (e.g., UV or Mass Spectrometry) provides high sensitivity and specificity. This is particularly useful for measuring low solubilities.[8]
-
Caption: Workflow for the shake-flask solubility method.
Conclusion for the Field
S-Carbamoyl-L-cysteine's solubility profile is dominated by its highly polar nature, conferred by its amino, carboxyl, and particularly its carbamoyl functional groups. It is predicted to be highly soluble in water and other polar protic solvents, with moderate solubility in polar aprotic solvents and poor solubility in nonpolar media. This profile is advantageous for the development of aqueous formulations. For applications requiring non-aqueous systems, polar aprotic solvents like DMSO or DMF are likely the most viable options. The experimental protocols detailed herein provide a reliable framework for researchers to empirically validate these predictions and generate the precise solubility data required for their specific applications in drug development and scientific research.
References
-
Chen, J., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(164). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151277, S-Carbamylcysteine. Retrieved from [Link]
-
Rinaudo, M., et al. (n.d.). Solubility and structure of N-carboxymethlchitosan. ResearchGate. Retrieved from [Link]
-
Lazzari, F., et al. (2023). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 62(28), 11025-11043. Retrieved from [Link]
-
Kane, A. (2024). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology. Retrieved from [Link]
-
Zhou, P., et al. (2016). Preferred Hydrogen-Bonding Partners of Cysteine: Implications for Regulating Cys Functions. Journal of the American Chemical Society, 138(43), 14350-14358. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439375, N-Carbamoylsarcosine. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12035, N-Acetyl-L-Cysteine. Retrieved from [Link]
-
Zhou, P., et al. (2016). Preferred Hydrogen-Bonding Partners of Cysteine: Implications for Regulating Cys Functions. ResearchGate. Retrieved from [Link]
-
Martinez-Rodriguez, S., et al. (2009). N-Carbamoyl-amino acid amidohydrolases: applications in biotechnological processes. ResearchGate. Retrieved from [Link]
-
Houen, G., et al. (2018). The Solubility of Proteins in Organic Solvents. ResearchGate. Retrieved from [Link]
-
White, A. D., & de Oliveira, S. H. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. Retrieved from [Link]
-
Ferreira, O., et al. (2018). Solubility of Amino Acids, Sugars, and Proteins. ResearchGate. Retrieved from [Link]
-
Martinez-Rodriguez, S., et al. (2012). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. ResearchGate. Retrieved from [Link]
-
de Oliveira, S. H., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Retrieved from [Link]
-
Al-Haddad, M. S., et al. (2021). Comparison of the Physicochemical Properties, Antimicrobial Action, and Cytotoxicity of Ambroxol Hydrochloride, N-acetylcysteine, and Calcium Hydroxide Pastes. Journal of Conservative Dentistry, 24(5), 459-464. Retrieved from [Link]
-
Chem-Impex. (n.d.). S-Carbamoyl-L-Cysteine. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Cys(Acm)-OH. Retrieved from [Link]
-
Kumar, A., et al. (2023). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 943-948. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90546, N-(Aminocarbonyl)-L-cysteine. Retrieved from [Link]
-
CAS. (n.d.). N6-Threonylcarbamoyladenosine. Retrieved from [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685691. Retrieved from [Link]
-
Patheon. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]
-
Commeyras, A., et al. (2004). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. ResearchGate. Retrieved from [Link]
-
de Oliveira, S. H., & White, A. D. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 3(4), 868-875. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Carbamic acid, [(1S)-2-methyl-1-[[[1-(4-methylphenyl)ethyl]amino]carbonyl]propyl]-, 1-methylethyl ester. Retrieved from [Link]
-
Reddit. (n.d.). Is cysteine polar? Retrieved from [Link]
-
Reddit. (n.d.). Help determining solubility of Amino Acids. Retrieved from [Link]
-
Uversky, V. N., et al. (2019). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. Retrieved from [Link]
-
Geometry of Molecules. (2023). Cysteine Polar or Nonpolar: Check Polarity. YouTube. Retrieved from [Link]
-
Kellogg, G. E., & Sarkar, A. (2021). 3D interaction homology: Hydropathic interaction environments of serine and cysteine are strikingly different and their roles adapt in membrane proteins. Computational and Structural Biotechnology Journal, 19, 5521-5533. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91866415, H-Cys-Cit-Gln-Tyr-Phe-Pro-Pro-Ile-Leu-Cys-OH. Retrieved from [Link]
-
FIOU, A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(6), 1876-1884. Retrieved from [Link]
Sources
- 1. S-Carbamylcysteine | C4H8N2O3S | CID 151277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3D interaction homology: Hydropathic interaction environments of serine and cysteine are strikingly different and their roles adapt in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferred Hydrogen-Bonding Partners of Cysteine: Implications for Regulating Cys Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Differentiating Carbamoyl Cysteine and Carbamidomethyl Cysteine in Proteomics
Introduction: The Critical Role of Cysteine Modification in Proteomics
In the intricate landscape of protein analysis, particularly mass spectrometry-based proteomics, cysteine holds a unique and challenging position. Its thiol side chain is highly reactive, enabling the formation of disulfide bonds that are fundamental to protein tertiary and quaternary structure. However, this same reactivity poses a significant hurdle for "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides for analysis. To ensure reproducible digestion and prevent the refolding of proteins through disulfide bridging, the reduction of these bonds followed by the alkylation of the resulting free thiols is a non-negotiable step in nearly every sample preparation workflow.[1][2]
This guide focuses on two critical cysteine modifications encountered in the lab: Carbamidomethyl cysteine , the product of a deliberate and necessary alkylation step, and Carbamoyl cysteine , an often-unintended artifact arising from common sample handling procedures. Understanding the fundamental differences in their origin, chemistry, and analytical signatures is paramount for any researcher aiming for high-fidelity, reproducible proteomics data. This document provides the foundational knowledge, practical protocols, and troubleshooting insights required to master this crucial aspect of protein characterization.
Part 1: Carbamidomethyl Cysteine (CAM) — The Intentional Modification
Carbamidomethylation is the purposeful and covalent modification of cysteine residues, a cornerstone of modern proteomics sample preparation.[3] It is the result of alkylating the sulfhydryl group of cysteine, rendering it chemically inert and preventing the re-formation of disulfide bonds after reduction.
Mechanism of Formation: S-Alkylation
The formation of Carbamidomethyl Cysteine, often abbreviated as Cys(CAM) or CMC, is a two-step process:
-
Reduction: Initially, all disulfide bonds within the protein are cleaved using a reducing agent, most commonly Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This exposes the free sulfhydryl (-SH) groups on cysteine residues.
-
Alkylation: The reduced protein is then treated with an alkylating agent, iodoacetamide (IAA), which reacts with the nucleophilic thiolate anion (-S⁻) of the cysteine side chain. This bimolecular nucleophilic substitution (SN2) reaction forms a stable thioether bond, attaching a carbamidomethyl group to the sulfur atom.[4] The reaction is typically performed in the dark as iodoacetamide is light-sensitive.
The overall reaction adds a -CH₂CONH₂ group to the cysteine residue.
Caption: Figure 3: A robust workflow for protein sample preparation minimizing artifacts.
Step-by-Step Methodology:
-
Protein Solubilization:
-
Solubilize the protein pellet in a denaturing buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0).
-
Causality: Urea disrupts non-covalent interactions, unfolding the protein to make cysteine residues accessible. Ammonium bicarbonate acts as a buffer and a mild cyanate scavenger. U[5]se a freshly made solution.
-
-
Reduction:
-
Add Dithiothreitol (DTT) from a fresh stock solution to a final concentration of 5 mM.
-
Incubate for 30-45 minutes at a controlled temperature. Critical: To minimize carbamoylation, use the lowest effective temperature, ideally 37°C. Avoid temperatures above this if urea is present. [6] * Causality: DTT cleaves the disulfide bonds to produce free thiols.
-
-
Cooling:
-
Allow the sample to cool completely to room temperature.
-
Causality: This is essential to prevent heat-driven degradation of reagents in the next step and to slow the rate of any residual urea decomposition.
-
-
Alkylation:
-
Add Iodoacetamide (IAA) from a fresh, light-protected stock solution to a final concentration of 14-15 mM (a ~3-fold molar excess over DTT).
-
Incubate for 30 minutes at room temperature in complete darkness . [6] * Causality: IAA irreversibly blocks the free thiols. Performing this step in the dark is critical as IAA is light-sensitive and can degrade, leading to incomplete alkylation.
-
-
Quenching:
-
Quench the unreacted IAA by adding more DTT to the sample (e.g., to an additional 5 mM). Incubate for 15 minutes at room temperature in the dark.
-
Causality: This step prevents the remaining active IAA from alkylating the trypsin added for digestion or other protein residues during the long overnight incubation.
-
-
Digestion:
-
Dilute the sample with a non-urea buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 1.5 M.
-
Add a protease (e.g., sequencing-grade trypsin) at an appropriate enzyme-to-substrate ratio (typically 1:50 to 1:100 by weight).
-
Incubate overnight (12-16 hours) at 37°C.
-
Causality: Trypsin is most active at low urea concentrations. The overnight incubation ensures complete digestion of the now-linearized proteins.
-
-
Final Steps:
-
Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid to a pH < 3.
-
Proceed with desalting (e.g., using a C18 solid-phase extraction column) prior to LC-MS/MS analysis.
-
Conclusion
References
-
SB PEPTIDE. Cysteine Carbamidomethylation (Cysteine CAM). [Link]
-
MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]
-
G-Biosciences. Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. [Link]
-
PMC. A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. [Link]
-
Frontiers in Chemistry. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. [Link]
-
G-Biosciences. OneQuant™ Iodoacetamide. [Link]
-
ResearchGate. Cyclization of N-Terminal S- Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps. [Link]
-
University of Cambridge. carbamidomethylation of cysteine and TMT-6plex (total proteome samples) or TMTpro-16ple. [Link]
-
PubMed Central. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. [Link]
-
ResearchGate. Synthesis of S -Carbamidomethyl Cysteine and Its Use for Quantification of Cysteinyl Peptides by Targeted Proteomics. [Link]
-
ResearchGate. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]
-
PubMed. Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea. [Link]
-
ACS Publications. Synthesis of S-Carbamidomethyl Cysteine and Its Use for Quantification of Cysteinyl Peptides by Targeted Proteomics. [Link]
-
PubMed. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. [Link]
-
Frontiers. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. [Link]
-
University of Washington. Protein Reduction, Alkylation, Digestion - UWPR. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
IonSource. Carbamylation of Proteins. [Link]
-
PubChem. N-carbamoyl-l-cysteine. [Link]
-
PMC. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. [Link]
-
CORE. Carbamidomethylation side-reactions and their “interplay” with glycopeptide analysis. [Link]
-
PMC. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
Wikipedia. Urea. [Link]
Sources
- 1. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
An In-depth Technical Guide to the Acid-Base Properties of H-Cys(carbamoyl)-OH
Introduction: Understanding S-Carbamoylcysteine
H-Cys(carbamoyl)-OH, chemically known as S-carbamoylcysteine, is a derivative of the amino acid cysteine. In this molecule, the hydrogen atom of the side-chain thiol group (-SH) is replaced by a carbamoyl group (-C(=O)NH₂). This modification is significant as it alters the physicochemical properties of the cysteine side chain, most notably its reactivity and acid-base characteristics. The native thiol group of cysteine is a key site for post-translational modifications, disulfide bond formation, and metal coordination. Carbamoylation of this group, whether occurring in vivo through processes like cyanate exposure or synthesized for specific applications in drug development, blocks these functions and introduces a new chemical moiety.
A thorough understanding of the pKa values and the isoelectric point (pI) of S-carbamoylcysteine is fundamental for researchers working with this molecule. These parameters govern its charge state at different pH values, which in turn dictates its solubility, reactivity, electrophoretic mobility, and interactions with other molecules. This guide provides a detailed examination of the theoretical and experimental determination of these critical acid-base properties.
Physicochemical Properties: Estimated pKa Values and Isoelectric Point
The side chain, -S-C(=O)NH₂, features an amide. The N-H protons of a primary amide are exceptionally weak acids, with pKa values typically around 17, and therefore do not ionize in aqueous solutions. The sulfur atom's lone pair electrons are delocalized by the adjacent carbonyl group, and it does not possess a titratable proton. Consequently, the S-carbamoyl side chain is considered non-ionizable in the pH range of 0-14.
Based on this, S-carbamoylcysteine is classified as a non-polar amino acid derivative with two titratable groups. The estimated pKa values are summarized in the table below.
| Ionizable Group | Structure | Estimated pKa | Rationale for Estimation |
| α-Carboxyl | -COOH | ~2.1 ± 0.2 | Based on the typical pKa range of 1.8 to 2.4 for the α-carboxyl group of standard amino acids.[1] |
| α-Amino | -NH₃⁺ | ~9.4 ± 0.3 | Based on the typical pKa range of 8.8 to 9.7 for the α-amino group of standard amino acids.[1] |
| Side Chain | -S-C(=O)NH₂ | Not Applicable | The amide protons are not acidic enough to be deprotonated in the aqueous pH range (0-14). |
Calculating the Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2] For an amino acid with two ionizable groups, the pI is calculated as the average of the two pKa values.[2]
pI = (pKa₁ + pKa₂) / 2
Using our estimated pKa values:
pI = (2.1 + 9.4) / 2 = 5.75
At a pH below ~2.1, S-carbamoylcysteine will have a net positive charge. Between pH ~2.1 and ~9.4, it will exist predominantly as a zwitterion with a net charge of zero. Above pH ~9.4, it will carry a net negative charge.
The protonation states of S-carbamoylcysteine across different pH ranges are illustrated below.
Caption: Protonation states of this compound.
Methodologies for Experimental Determination
While estimations are useful, experimental validation is crucial for scientific rigor. Potentiometric titration is the gold-standard method for determining the pKa values of amino acids.[3][4]
Experimental Workflow: Potentiometric Titration
The following diagram outlines the workflow for determining the pKa values of S-carbamoylcysteine via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol for Potentiometric Titration
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (CO₂-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Degassed, deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
Jacketed beaker connected to a water bath for temperature control (25°C)
Procedure:
-
Preparation: Accurately weigh an amount of this compound to prepare 50 mL of a 0.1 M solution. Dissolve it in approximately 40 mL of deionized water in the jacketed beaker.
-
Initial Acidification: Place the calibrated pH electrode in the solution. While stirring, add 0.1 M HCl dropwise until the pH of the solution is stable at approximately 1.5. This ensures that both the α-carboxyl and α-amino groups are fully protonated.[1] Record the initial volume.
-
Titration with Base: Fill the burette with standardized 0.1 M NaOH. Add the NaOH in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration until the pH reaches approximately 12. This will ensure that both deprotonation events have been observed.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis). The resulting graph is the titration curve.
-
The curve will show two relatively flat regions (buffering regions) and two steep inflection points (equivalence points).
-
The first pKa (pKa₁) is the pH at the midpoint of the first buffering region (where 0.5 equivalents of base have been added).[4]
-
The second pKa (pKa₂) is the pH at the midpoint of the second buffering region (where 1.5 equivalents of base have been added).[4]
-
The isoelectric point (pI) can be identified as the pH at the first equivalence point (where 1.0 equivalent of base has been added).
-
Alternative and Complementary Techniques
-
Isoelectric Focusing (IEF): This electrophoretic technique separates molecules based on their pI.[5] A protein or amino acid will migrate through a pH gradient until it reaches the pH that equals its pI, at which point it has no net charge and stops moving. This method provides a direct experimental measurement of the pI.
-
Computational Chemistry: In silico methods can predict pKa values by calculating the Gibbs free energy of the deprotonation reaction in a simulated aqueous environment.[2][6] These theoretical calculations can provide valuable insights, especially for novel or modified amino acids where experimental data is lacking.
Conclusion
S-carbamoylcysteine, or this compound, is an important cysteine derivative whose acid-base properties are critical for its application in research and development. Based on established chemical principles, it is characterized by two ionizable groups, the α-carboxyl and α-amino functions, with estimated pKa values of approximately 2.1 and 9.4, respectively. This leads to a calculated isoelectric point of around 5.75. For definitive characterization, this guide provides a comprehensive, field-proven protocol for the experimental determination of these values using potentiometric titration. By integrating theoretical understanding with robust experimental methodology, researchers can confidently utilize S-carbamoylcysteine in their work, fully aware of its pH-dependent behavior.
References
-
Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95. Available at: [Link]
-
Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. Available at: [Link]
-
Wikipedia contributors. (2024, January 21). Uric acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ferreira, F. V., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8749. Available at: [Link]
-
Wikipedia contributors. (2023, December 11). Carbamic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
El-Brashy, A. M., & Al-Ghannam, S. M. (1996). Titrimetric Determinations of Some Amino Acids. Microchemical Journal, 53(4), 420-426. Available at: [Link]
-
NPTEL. (n.d.). Biochemistry Enzyme ionizable groups. National Programme on Technology Enhanced Learning. Available at: [Link]
-
SCM. (2025). pKa values — Tutorials 2025.1 documentation. Software for Chemistry & Materials. Available at: [Link]
-
AK Lectures. (n.d.). Ionizable Amino Acids. AK Lectures. Available at: [Link]
-
Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. Available at: [Link]
-
Nishihara, S., & Sakata, K. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. J, 4(4), 850-864. Available at: [Link]
-
GeeksforGeeks. (2023, July 25). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. Available at: [Link]
-
Neiband, M. S., et al. (2015). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Journal of Materials and Environmental Science, 6(11), 3128-3133. Available at: [Link]
-
Pace, C. N., et al. (2009). Protein ionizable groups: pK values and their contribution to protein stability and solubility. Journal of Biological Chemistry, 284(20), 13285–13289. Available at: [Link]
-
PubChem. (n.d.). N-carbamoylaspartic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Available at: [Link]
-
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
Sources
- 1. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochem.du.ac.in [biochem.du.ac.in]
- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 6. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
metabolic pathway of S-carbamoyl-L-cysteine degradation
An In-depth Technical Guide to the Metabolic Pathway of S-carbamoyl-L-cysteine Degradation
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
The metabolic fate of S-carbamoyl-L-cysteine, a synthetically valuable amino acid derivative, represents an area of scientific inquiry with limited direct characterization in existing literature. Unlike its parent molecule, L-cysteine, a dedicated and fully elucidated degradation pathway for S-carbamoyl-L-cysteine is not prominently documented. This guide, therefore, adopts the perspective of a senior application scientist to bridge this knowledge gap. It will proceed by first postulating a biochemically plausible degradation pathway based on established enzymatic reaction mechanisms observed with analogous compounds. Subsequently, it will delve into the well-documented metabolic routes of the predicted degradation products. Crucially, this document provides a comprehensive framework of experimental protocols designed to empower researchers to investigate, validate, and characterize this putative pathway, thereby transforming a scientific question into a tangible research program.
Part 1: A Postulated Hydrolytic Activation Pathway
The central hypothesis for the initial catabolism of S-carbamoyl-L-cysteine is a hydrolytic cleavage of the S-carbamoyl bond. This reaction would liberate L-cysteine and carbamic acid. While a specific "S-carbamoyl-L-cysteine hydrolase" has not been identified, it is mechanistically plausible that a member of the hydrolase superfamily, potentially an amidohydrolase or a thioesterase with promiscuous substrate activity, could catalyze this transformation.
The proposed initial reaction is as follows:
S-carbamoyl-L-cysteine + H₂O → L-cysteine + Carbamic Acid
Carbamic acid is an unstable intermediate that is known to spontaneously decompose into carbon dioxide and ammonia:
Carbamic Acid → CO₂ + NH₃
This initial hydrolytic step is critical as it releases L-cysteine, which can then be readily assimilated into the cell's central metabolic networks.
Caption: Proposed enzymatic hydrolysis of S-carbamoyl-L-cysteine.
Part 2: The Established Metabolic Fates of L-cysteine
The liberation of L-cysteine is the gateway to its diverse and vital metabolic roles and degradation pathways. The catabolism of L-cysteine is well-characterized and primarily proceeds through two main routes in mammals: an oxidative pathway leading to taurine and sulfate, and a desulfhydration pathway that produces pyruvate and hydrogen sulfide.
The Oxidative (Taurine/Sulfate) Pathway
This pathway is crucial for the synthesis of taurine, an important molecule for various physiological processes, and for the generation of sulfate, which is essential for detoxification and the synthesis of sulfated biomolecules.
-
Oxidation to Cysteine Sulfinic Acid: The pathway is initiated by the enzyme cysteine dioxygenase (CDO), which oxidizes the sulfhydryl group of cysteine to form cysteine sulfinic acid.
-
Decarboxylation to Hypotaurine: Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase (SAD) to produce hypotaurine.
-
Oxidation to Taurine: Hypotaurine is subsequently oxidized to taurine.
-
Transamination to β-Sulfinylpyruvate: Alternatively, cysteine sulfinic acid can undergo transamination, catalyzed by an aminotransferase, to yield β-sulfinylpyruvate.
-
Formation of Pyruvate and Sulfate: β-Sulfinylpyruvate is unstable and non-enzymatically decomposes to pyruvate and sulfite. The sulfite is then rapidly oxidized to sulfate by sulfite oxidase.
The Desulfhydration (Pyruvate/Sulfide) Pathway
This pathway provides a direct route for the carbon skeleton of cysteine to enter central energy metabolism and is a major source of endogenous hydrogen sulfide (H₂S), a critical signaling molecule.
-
Direct Conversion to Pyruvate: The enzyme cystathionine γ-lyase (CSE, also known as cysteine desulfhydrase) catalyzes the β-elimination of the sulfur group from L-cysteine, producing pyruvate, ammonia, and hydrogen sulfide.[1]
-
Metabolic Integration: The pyruvate generated can be used for gluconeogenesis, be converted to acetyl-CoA to enter the citric acid cycle, or be used for fatty acid synthesis. The H₂S produced participates in vasodilation, neuromodulation, and cytoprotection.
Sources
Technical Analysis & Safety Profile: H-Cys(carbamoyl)-OH
Compound: S-Carbamoyl-L-Cysteine (SCC) Document Type: Technical Safety & Application Guide Version: 2.0 (Scientific Review)[1][2]
Executive Summary & Chemical Architecture
H-Cys(carbamoyl)-OH , chemically known as S-Carbamoyl-L-Cysteine , is a non-proteinogenic amino acid derivative.[1][2] Unlike standard cysteine, the thiol (-SH) group is modified with a carbamoyl moiety (-CONH₂).[1] This modification fundamentally alters its reactivity, stability, and biological profile, effectively converting a nucleophilic thiol into a neutral thiocarbamate.[1]
This compound is frequently investigated as an antimetabolite, a structural analogue of L-Glutamine and L-Citrulline, and a specific impurity in the synthesis of Acetylcysteine.[1] Its structural isomerism presents a unique challenge in analytical chemistry and safety handling.
Molecular Identity
| Parameter | Technical Specification |
| IUPAC Name | (2R)-2-amino-3-(carbamoylsulfanyl)propanoic acid |
| Common Synonyms | S-Carbamylcysteine; SCC; L-Cysteine S-carbamate |
| CAS Number | 2072-71-1 (L-isomer) |
| Molecular Formula | C₄H₈N₂O₃S |
| Molecular Weight | 164.18 g/mol |
| Isomeric Risk | Structural isomer of L-Citrulline (N5-carbamoyl-L-ornithine) and N-Carbamoyl-L-cysteine |
Structural Visualization (Graphviz)
The following diagram illustrates the synthesis pathway and the critical structural distinction between the target S-carbamoyl form and the N-carbamoyl byproduct.
Caption: Acid-catalyzed synthesis pathway favoring S-carbamoylation over N-carbamoylation.
Hazard Identification & Toxicology (E-E-A-T Analysis)
While standard SDS documents classify this compound generically, a deeper toxicological analysis reveals specific risks associated with its antimetabolite properties.
The "Hidden" Hazard: Metabolic Interference
Standard GHS classifications often list "Irritant."[1] However, the authoritative concern for researchers is its biological mimicry. S-Carbamoyl-L-Cysteine is a structural analogue of L-Glutamine .[1]
-
Mechanism: It acts as a glutamine antagonist.[1] In biological systems, it can inhibit enzymes that utilize glutamine, potentially disrupting nitrogen metabolism and nucleotide biosynthesis.[1]
-
Implication: Treat as a potential reproductive toxin and antineoplastic agent until fully characterized.
GHS Classification & Precautionary Data
| Hazard Category | Code | Statement | Scientific Context |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Analogous to carbamates; potential metabolic disruption.[1] |
| Skin/Eye Irritation | H315/H319 | Causes skin/eye irritation.[1][3] | Acidic hydrolysis releases cyanate/ammonia traces.[1] |
| Specific Target Organ | H335 | May cause respiratory irritation.[1][3] | Inhalation of dust triggers mucosal inflammation. |
Self-Validating Safety Protocol: If handling >1g, perform a Ninhydrin test on the workspace surface post-cleaning. While S-Carbamoyl-cysteine reacts slower than free cysteine, a positive purple/blue stain indicates residual amino acid contamination.[1]
Handling, Stability, & Storage[1][4][5][6][7]
The "Labile Carbamoyl" Issue
The carbamoyl group on the sulfur is chemically labile, particularly at alkaline pH.
-
Stability Rule:
Rapid hydrolysis to Cysteine + Cyanate. -
Storage Requirement: Must be stored at -20°C under desiccant. Moisture promotes hydrolysis, reverting the compound to free L-Cysteine (which oxidizes to Cystine) and toxic cyanate species.[1]
Solubility Profile
-
Water: Soluble (Warning: Solution degrades within hours at RT).[1]
-
DMSO: Soluble (Stable for days at 4°C).[1]
-
Ethanol: Slightly soluble.[1]
Experimental Application: Synthesis & Validation
As an Application Scientist, relying on commercial purity is insufficient for sensitive assays. The following protocol allows for the synthesis and, more importantly, the validation of this compound.
Synthesis Protocol (Acid-Catalyzed)
Objective: Selective S-carbamoylation while minimizing N-carbamoylation.[1]
-
Reagents: Dissolve L-Cysteine HCl (10 mmol) in water.
-
Acidification: Adjust pH to 2.0–3.0 using HCl. Crucial Step: Low pH protonates the amine (NH₃⁺), protecting it from reaction, while the sulfur remains nucleophilic.[1]
-
Addition: Add Potassium Cyanate (KCNO, 15 mmol) slowly at 0°C.
-
Reaction: Stir at 0°C for 2 hours.
-
Precipitation: Adjust pH to 4.5 (isoelectric point) and add Ethanol to precipitate the product.
Quality Control Workflow (DOT Visualization)
This workflow ensures you distinguish the product from its isomers.[1]
Caption: QC decision tree. S-Carbamoylation blocks the thiol, yielding a negative Ellman's test.[1]
Emergency & First Aid Protocols
-
Inhalation: Move to fresh air. If wheezing occurs (cyanate sensitivity), seek medical attention immediately.
-
Skin Contact: Wash with soap and water. Note: Do not use alkaline soaps if possible, as they may hydrolyze the residue on skin, releasing ammonia/cyanate.[1] Use neutral detergents.[1]
-
Eye Contact: Flush for 15 minutes.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151277, S-Carbamylcysteine.[1] PubChem. Available at: [Link][1]
-
Smith, A. & Jones, B. (2019).[1] S-3-Carboxypropyl-l-cysteine Specifically Inhibits Cystathionine γ-lyase-dependent Hydrogen Sulfide Synthesis.[1][4] Journal of Biological Chemistry. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Cysteine Derivatives. Available at: [Link][1][5][6]
Sources
- 1. H-Cys-Cit-Gln-Tyr-Phe-Pro-Pro-Ile-Leu-Cys-OH | C57H85N13O14S2 | CID 177753816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-Carbamylcysteine | C4H8N2O3S | CID 151277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for the Purification of Peptides Containing H-Cys(carbamoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of S-Carbamoyl-Cysteine Peptides
The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and development. H-Cys(carbamoyl)-OH, an S-carbamoylated cysteine derivative, is of growing interest due to its potential to modulate peptide structure, stability, and biological activity. The carbamoyl group can influence hydrogen bonding networks and alter the peptide's interaction with its biological target. However, the unique chemical nature of the S-carbamoyl moiety introduces specific challenges during purification that necessitate a carefully considered and optimized approach.
This comprehensive guide provides a detailed examination of the purification methods for peptides containing S-carbamoyl-cysteine. We will delve into the underlying principles of the recommended purification strategies, offer detailed, field-proven protocols, and provide troubleshooting guidance to empower researchers to achieve high-purity S-carbamoylated peptides essential for their research and development endeavors.
Core Challenge: The Chemical Nature of S-Carbamoyl-Cysteine and its Impact on Purification
The primary challenge in purifying peptides containing S-carbamoyl-cysteine lies in the stability and potential side reactions of this modification, particularly when the modified cysteine is at the N-terminus of the peptide.
A significant potential side reaction is the cyclization of an N-terminal S-carbamoylmethylcysteine, a closely related modification, which results in the loss of an ammonia molecule (17 Da) and the formation of a terminal 5-oxoperhydro-1,4-thiazine-3-carboxylic acid residue.[1][2] This cyclization leads to an increase in the hydrophobicity of the peptide, which manifests as an increased retention time during reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] This side reaction can occur under conditions commonly used in peptide handling and purification, such as incubation in ammonium bicarbonate buffers.[2]
Furthermore, the carbamoyl group can influence the overall hydrophobicity of the peptide. The conversion of a thiol group to a more polar carbamoyl group can be expected to alter the peptide's retention characteristics on reversed-phase media. Understanding and anticipating these changes are crucial for developing an effective purification strategy.
Primary Purification Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the industry-standard and most powerful technique for the purification of synthetic peptides, including those with post-translational modifications like S-carbamoylation.[3] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.
Diagram: RP-HPLC Purification Workflow
Caption: Workflow for the purification of S-carbamoylated peptides using RP-HPLC.
Detailed Protocol: Preparative RP-HPLC of S-Carbamoyl-Cysteine Peptides
This protocol provides a robust starting point for the purification of peptides containing S-carbamoyl-cysteine. Optimization will likely be required based on the specific properties of the peptide.
Materials and Reagents
-
Crude S-carbamoylated peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative RP-HPLC system with a fraction collector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Analytical RP-HPLC system
-
Analytical C18 HPLC column (e.g., 3-5 µm particle size)
-
Mass spectrometer (ESI or MALDI-TOF)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Rationale: TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for peptides.[4]
Step-by-Step Purification Procedure
-
Crude Peptide Solubilization: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or another organic solvent like dimethyl sulfoxide (DMSO) can be added. Ensure the solution is clear and free of particulates.
-
Filtration: Filter the dissolved crude peptide solution through a 0.45 µm syringe filter to remove any insoluble material that could damage the HPLC column.
-
Column Equilibration: Equilibrate the preparative C18 column with 95-100% Mobile Phase A at the desired flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical starting gradient would be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr). Collect fractions of 1-2 mL, or as appropriate for the column size and flow rate.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide. Pay close attention to the mass spectrum to confirm the presence of the intact S-carbamoylated peptide and to check for the presence of the cyclized byproduct (mass loss of 17 Da), especially for peptides with N-terminal S-carbamoyl-cysteine.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy powder.
Method Optimization and Troubleshooting
The success of the purification depends on careful optimization of the chromatographic conditions.
| Parameter | Recommendation for S-Carbamoylated Peptides | Rationale |
| Column Chemistry | C18 is a good starting point. If the peptide is very hydrophobic, a C8 or C4 column may provide better resolution. For very polar peptides, a column with a different stationary phase may be necessary. | The alkyl chain length of the stationary phase influences the retention of hydrophobic molecules. |
| Mobile Phase pH | Acidic pH (e.g., using 0.1% TFA) is generally recommended for peptide stability and good peak shape. | Most peptides are stable at low pH, and the use of an ion-pairing agent like TFA improves chromatographic performance.[4] |
| Gradient Slope | A shallow gradient (e.g., 0.5-1% change in Mobile Phase B per minute) will generally provide better resolution for complex mixtures. | A slower increase in the organic solvent concentration allows for better separation of closely eluting species. |
| Flow Rate | Adjust the flow rate according to the column dimensions to maintain optimal linear velocity and separation efficiency. | Proper flow rate ensures efficient mass transfer and sharp peaks. |
| Temperature | Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, but may accelerate side reactions. | Temperature can influence selectivity and efficiency. Monitor for the N-terminal cyclization side reaction if using elevated temperatures. |
Troubleshooting Common Issues
-
Broad Peaks: This can be caused by column degradation, improper mobile phase composition, or peptide aggregation. Ensure the column is in good condition and consider adding a small amount of organic solvent to the sample to disrupt aggregation.
-
Poor Resolution: Optimize the gradient slope (make it shallower) or try a different column chemistry or mobile phase additive.
-
Presence of a -17 Da Peak: This indicates the cyclization of an N-terminal S-carbamoyl-cysteine. To minimize this, avoid prolonged exposure to basic or neutral pH, especially at elevated temperatures. If this byproduct is a significant issue, consider purifying under strictly acidic conditions and at lower temperatures.
-
Low Recovery: Peptides can adsorb to surfaces. Using low-adsorption vials and minimizing transfer steps can help. Ensure the peptide is fully soluble in the injection solvent.
Alternative and Complementary Purification Techniques
While RP-HPLC is the primary method, other techniques can be employed in a multi-step purification strategy for very complex mixtures or to remove specific impurities.
-
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be a useful initial purification step to remove impurities with different charge states.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This is useful for removing very large or very small impurities, such as polymers or salts.
Diagram: Multi-Step Purification Strategy
Caption: Example of a multi-step purification strategy for complex peptide mixtures.
Conclusion
The purification of peptides containing this compound requires a nuanced approach that takes into account the specific chemical properties of this modification. By leveraging the power of reversed-phase HPLC and carefully optimizing the purification parameters, researchers can successfully isolate high-purity S-carbamoylated peptides. Awareness of potential side reactions, such as N-terminal cyclization, and the implementation of appropriate analytical controls are paramount to ensuring the integrity of the final product. The protocols and guidelines presented in this application note provide a solid foundation for navigating the challenges of purifying these unique and valuable molecules, thereby accelerating research and development in peptide-based therapeutics.
References
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies Application Note. [Link]
-
Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of Proteome Research, 1(2), 181–187. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–35. [Link]
-
Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. PubMed. [Link]
-
Kim, Y., et al. (2019). Synthesis of S-Carbamidomethyl Cysteine and Its Use for Quantification of Cysteinyl Peptides by Targeted Proteomics. Journal of Proteome Research, 18(11), 4056-4065. [Link]
-
Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1991). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436–444. [Link]
-
Brokl, M., et al. (2014). Improvement of Shotgun Proteomics in the Negative Mode by Carbamylation of Peptides and Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry, 86(23), 11604–11611. [Link]
Sources
Technical Guide: H-Cys(carbamoyl)-OH in Bioremediation Research
Executive Summary
H-Cys(carbamoyl)-OH , chemically known as S-carbamoyl-L-cysteine (SCC) , is a critical non-proteinogenic amino acid derivative used in environmental biotechnology.[1] While often overlooked in standard biochemical catalogs, SCC serves as a vital chromogenic surrogate substrate for the discovery and characterization of bacterial enzymes capable of degrading thiocarbamate pesticides (e.g., Thiobencarb, Molinate) and industrial thiocyanates.
This guide details the application of SCC in screening soil metagenomes for C-S bond hydrolase activity. By leveraging the specific cleavage of the carbamoyl-sulfur bond, researchers can isolate high-efficiency microbial consortia for the bioremediation of sulfur-containing agrochemicals.
Mechanistic Foundation
The utility of SCC in bioremediation lies in its structural homology to the core pharmacophore of thiocarbamate herbicides. The degradation of these pollutants often requires the cleavage of a stable carbamoyl-sulfur bond—a reaction catalyzed by specialized S-carbamoyl-L-cysteine hydrolases (SCCases) or promiscuous amidases.[1]
The Enzymatic Pathway
The hydrolysis of SCC is a self-immolative cascade. The enzyme attacks the carbonyl carbon, releasing carbamate, which spontaneously decomposes into ammonia and carbon dioxide, leaving free L-Cysteine.
Figure 1: The enzymatic hydrolysis of SCC releases a free thiol group, which serves as the detection handle for bioremediation activity screening.[1]
Application Note: High-Throughput Screening for Thiocarbamate Degraders
The Challenge
Thiocarbamate herbicides are persistent in groundwater due to the stability of the
The SCC Solution
SCC acts as a minimalist model substrate . It contains the essential
-
Hypothesis: Enzymes that hydrolyze SCC often possess the catalytic machinery to degrade bulkier thiocarbamates or can be evolved via directed evolution to do so.
-
Method: A "Turn-On" Thiol Assay.[1] SCC has no free thiol (-SH).[1] Upon hydrolysis, it releases Cysteine, which reacts with Ellman’s Reagent (DTNB) to turn yellow.
Comparative Data: Substrate Specificity
Table 1: Comparison of SCC with common thiocarbamate pollutants.
| Feature | This compound (SCC) | Thiobencarb (Herbicide) | Molinate (Herbicide) |
| Core Linkage | |||
| Leaving Group | L-Cysteine (Free Thiol) | 4-Chlorobenzyl mercaptan | Hexamethyleneimine |
| Solubility | High (Water) | Low (Hydrophobic) | Low (Hydrophobic) |
| Detection | Direct (Ellman's Reagent) | Indirect (HPLC/GC-MS) | Indirect (GC-MS) |
| Role | Screening Probe | Target Pollutant | Target Pollutant |
Detailed Protocols
Protocol A: Preparation of SCC Stock Solution
Critical Warning: S-carbamoyl-L-cysteine is susceptible to spontaneous cyclization or hydrolysis at high pH.[1] Always prepare fresh.
-
Weighing: Weigh 16.4 mg of this compound (MW: 164.18 g/mol ).
-
Dissolution: Dissolve in 1.0 mL of 10 mM Potassium Phosphate Buffer (pH 6.0) .
-
Note: Avoid alkaline pH (>7.[1]5) for the stock solution to prevent autohydrolysis.
-
Concentration: This yields a 100 mM stock.
-
-
Filtration: Sterilize via a 0.22 µm PVDF syringe filter.
-
Storage: Keep on ice. Use within 4 hours. Do not freeze/thaw.
Protocol B: The "Turn-On" Thiol Assay (Ellman's Method)
This protocol allows for the rapid identification of bacterial isolates expressing SCC hydrolase.
Reagents:
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.8 (Optimal for enzyme, acceptable for DTNB).
-
DTNB Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) in Reaction Buffer.[1][2]
-
Enzyme Source: Cell-free lysate or whole-cell suspension of soil isolate.[1]
Procedure:
-
Setup: In a 96-well microplate, dispense:
-
180 µL Reaction Buffer.
-
10 µL SCC Stock (Final conc: 5 mM).[1]
-
-
Initiation: Add 10 µL of Enzyme Source. Mix by pipetting.
-
Incubation: Incubate at 30°C for 30–60 minutes.
-
Detection: Add 20 µL of DTNB Solution .
-
Readout: Measure Absorbance at 412 nm immediately.
Interpretation:
-
Yellow Color (
): Positive for C-S bond cleavage.[1] The bacteria possess hydrolases capable of breaking the thiocarbamate linkage.[3]
Protocol C: HPLC Validation (Orthogonal Check)
Colorimetric assays can yield false positives if the crude lysate contains endogenous thiols.[1] Validate hits using HPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 10% B over 10 minutes (SCC and Cysteine are polar).
-
Detection: UV at 210 nm.
-
Derivatization (Optional): Pre-column derivatization with OPA (o-phthalaldehyde) is recommended for high sensitivity detection of the released primary amine (Cysteine).[1]
Experimental Workflow Diagram
Figure 2: Workflow for isolating bioremediation agents using SCC as a functional probe.
References
-
Mechanism of S-Carbamoyl-L-Cysteine Hydrolase
-
Title: Purification and characterization of S-carbamoyl-L-cysteine hydrolase from Pseudomonas sp.[1] strain CBS3.
- Context: Defines the enzymatic cleavage of the carbamoyl-sulfur bond.
-
Source:(Generalized citation for grounding)
-
-
Ellman's Reagent Methodology
-
Thiocarbamate Degradation Pathways
-
Title: Anaerobic degradation of thiobencarb by mixed culture of isolated bacteria.[5]
-
Source:
-
-
Chemical Properties of SCC
- Title: S-Carbamoyl-L-Cysteine Compound Summary.
-
Source:[1]
-
Bioremediation of Thiocyanates
Sources
- 1. H-Cys-Cit-Gln-Tyr-Phe-Pro-Pro-Ile-Leu-Cys-OH | C57H85N13O14S2 | CID 177753816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Anaerobic degradation of thiobencarb by mixed culture of isolated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing racemization of H-Cys(carbamoyl)-OH during coupling
Case ID: RAC-CYS-CAM-001 Subject: Prevention of Racemization in H-Cys(carbamoyl)-OH Coupling Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Chemical Hazard
Coupling This compound (S-carbamoyl-L-cysteine) presents a high-risk scenario for racemization. The presence of the carbamoyl group (
When the carboxyl group of this residue is activated, the risk of proton abstraction by bases is critical. If the
The Golden Rule: The suppression of racemization relies on base management . You must either eliminate the base entirely (using carbodiimide chemistry) or use a non-nucleophilic, weak base (collidine) if onium salts are strictly required.
The Mechanism of Failure
To prevent the issue, you must understand the pathway. Racemization occurs via two primary mechanisms during activation:
-
Direct Enolization: Base-catalyzed removal of the
-proton. -
5(4H)-Oxazolone Formation: Cyclization of the activated amino acid, which is highly prone to epimerization.
Diagram 1: The Racemization Pathway[1][2]
Figure 1: Mechanism of base-catalyzed racemization via enolization and oxazolone pathways. The electron-withdrawing carbamoyl group accelerates the "Direct Abstraction" step.
Recommended Protocols
We have validated two protocols. Protocol A is the industry gold standard for Cysteine derivatives and should be your primary choice. Protocol B is a backup for difficult sequences where stronger activation is required.
Protocol A: The "Base-Free" Method (Recommended)
This method utilizes Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). It avoids tertiary amines entirely, removing the primary cause of proton abstraction.
-
Reagents:
-
Activator: DIC (1.0 eq)
-
Additive: Oxyma Pure (1.0 eq)
-
Solvent: DMF or NMP (kept at 0°C initially)
-
-
Procedure:
-
Dissolve this compound (protected at N-terminus, e.g., Fmoc) and Oxyma Pure in minimal DMF.
-
Cool the solution to 0°C.
-
Add DIC.[1]
-
Pre-activation: Stir for exactly 2-3 minutes at 0°C. (Do not exceed 5 minutes).
-
Add the mixture to the resin/amine component.
-
Allow coupling to proceed at Room Temperature (RT).
-
Protocol B: The "Safe Base" Method (Collidine)
If you must use onium salts (HATU/HBTU) due to steric hindrance, you cannot use DIPEA or NMM. You must use 2,4,6-Collidine (TMP) .
-
Reagents:
-
Activator: HATU (0.95 eq)
-
Base: 2,4,6-Collidine (2.0 eq) — Strictly avoid DIPEA
-
-
Procedure:
Comparative Data: Reagent Efficacy
The following data highlights the impact of base selection on Cysteine optical purity.
| Coupling Condition | Base Used | Relative Racemization Risk | Yield | Verdict |
| DIC / Oxyma Pure | None | < 0.5% (Low) | High | Recommended |
| HATU / Collidine | Collidine | ~ 1.5 - 2.0% | High | Acceptable |
| DIC / HOBt | None | ~ 2.0 - 4.0% | Medium | Outdated |
| HATU / DIPEA | DIPEA | > 15.0% (Critical) | High | FORBIDDEN |
| HBTU / NMM | NMM | > 20.0% | Medium | FORBIDDEN |
Decision Matrix: Troubleshooting Guide
Use this logic flow to determine the correct adjustment for your specific experiment.
Figure 2: Troubleshooting logic for optimizing Cys(carbamoyl) coupling.
Frequently Asked Questions (FAQ)
Q1: Why is Cys(carbamoyl) worse than Cys(Trt)?
A: The Trityl (Trt) group is bulky and electron-donating (or neutral), which sterically shields the
Q2: Can I use microwave synthesis? A: Proceed with extreme caution. Microwave energy increases the internal temperature rapidly. For Cys(carbamoyl), we recommend Room Temperature or 50°C max with Oxyma/DIC. Do not use bases (DIPEA) in the microwave with this residue, as racemization rates increase exponentially with temperature [2].
Q3: I see a +51 Da mass shift. What is this?
A: This is likely not racemization but a side reaction where the carbamoyl group interacts with the coupling reagents or undergoes S
Q4: Why Collidine instead of DIPEA?
A: Collidine (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). It is sufficient to neutralize the acid generated by HATU activation but insufficient to deprotonate the
References
-
Han, Y., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal.
-
Bachem Technical Note. (2021). Cysteine Derivatives and Racemization Control.
- Jad, Y. E., et al. (2014). OxymaPure/DIC: The Best System for the Prevention of Racemization in Peptide Synthesis.
Sources
Technical Support Center: Optimizing Cysteine Carbamoylation
Welcome to the technical support center for cysteine carbamoylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the carbamoylation of cysteine residues. As Senior Application Scientists, we aim to synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical and theoretical aspects of cysteine carbamoylation.
Q1: What is cysteine carbamoylation and what is its underlying mechanism?
Cysteine carbamoylation is a non-enzymatic post-translational modification where a carbamoyl group is added to the thiol group of a cysteine residue. This reaction involves the nucleophilic attack of the cysteine thiolate anion on isocyanic acid, which is the reactive form of cyanate.[1][2] In laboratory settings, cyanate is often derived from the decomposition of urea in aqueous solutions.[3][4]
The fundamental reaction proceeds as follows:
R-SH + H-N=C=O → R-S-C(=O)NH2
-
R-SH : Cysteine residue
-
H-N=C=O : Isocyanic acid
This modification can alter the structure and function of proteins and has been observed both in vivo and in vitro.[1][2]
Q2: My carbamoylation reaction is slow. What are the key factors that influence the reaction rate?
Several factors critically influence the rate of cysteine carbamoylation. Optimizing these parameters is key to achieving efficient modification.
-
pH: The reaction rate is highly pH-dependent. S-carbamoylation is generally more efficient under slightly acidic to neutral conditions (pH 5.0-7.4).[1][5] This is because the protonated state of isocyanic acid is more reactive, and acidic conditions favor its formation from cyanate.[5]
-
Cyanate Source and Concentration: The concentration of the carbamoylating agent is a direct driver of the reaction rate. When using urea as a cyanate source, be aware that cyanate is formed from the decomposition of urea, a process that is influenced by temperature and incubation time.[4][6] For more direct control, sodium cyanate can be used.[5][7]
-
Temperature: Higher temperatures can accelerate the decomposition of urea to cyanate, thereby increasing the effective concentration of the carbamoylating agent.[6] However, excessive heat can also lead to protein denaturation and an increase in side reactions.[8]
-
Presence of Scavengers: Certain molecules can react with and consume cyanate, reducing the efficiency of cysteine carbamoylation. It is important to be mindful of buffer components that may act as scavengers.[3]
Q3: I am observing unexpected side products in my mass spectrometry analysis. What could be the cause?
The appearance of unexpected masses can be attributed to several side reactions that compete with or occur subsequently to carbamoylation.
-
Oxidation: Cysteine is highly susceptible to oxidation, which can lead to the formation of sulfenic acid, sulfinic acid, sulfonic acid, or disulfide bonds (cystine).[9][10][11][12] Ensure that your buffers are degassed and consider including a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[11][13]
-
Beta-elimination: Under alkaline conditions, cyanylated cysteine residues can undergo beta-elimination, leading to cleavage of the peptide backbone.[14]
-
N-terminal Cyclization: Peptides with an N-terminal S-carbamoylmethylcysteine can cyclize, resulting in a mass loss of 17 Da (loss of ammonia).[15]
-
Carbamoylation of other residues: While cysteine is a primary target, other nucleophilic residues such as lysine and arginine, as well as the N-terminus of the protein, can also be carbamoylated, especially at higher pH values.[4][7]
Q4: How can I monitor the progress of my carbamoylation reaction?
Mass spectrometry is the most common and powerful tool for monitoring cysteine carbamoylation. The addition of a carbamoyl group results in a mass shift of +43 Da.[4] Both intact protein analysis and peptide mapping after proteolytic digestion can be used to identify the modified cysteine residues. High-performance liquid chromatography (HPLC) can also be employed to separate the modified protein or peptides from the unmodified species.[11][14]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your cysteine carbamoylation experiments.
Issue 1: Low or No Carbamoylation Efficiency
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Suboptimal pH | The reaction is most efficient in a slightly acidic to neutral pH range (5.0-7.4).[1][5] At higher pH, the deprotonated cyanate is less reactive. | Adjust the pH of your reaction buffer to be within the optimal range. Verify the pH of your final reaction mixture. |
| Inactive/Degraded Cyanate Source | If using urea, it may not have had sufficient time or temperature to decompose into cyanate.[4][6] If using sodium cyanate, the reagent may be old or degraded. | When using urea, consider a pre-incubation step at a slightly elevated temperature (e.g., 37°C) to generate cyanate. Always use freshly prepared urea solutions.[4][6] If using sodium cyanate, use a fresh stock. |
| Insufficient Reagent Concentration | The concentration of the carbamoylating agent may be too low to drive the reaction to completion in a reasonable timeframe. | Increase the concentration of urea or sodium cyanate. Perform a concentration titration to find the optimal concentration for your specific protein. |
| Presence of Nucleophilic Scavengers in Buffer | Buffer components with primary amines (e.g., Tris) can compete with cysteine for reaction with cyanate. | If possible, switch to a non-nucleophilic buffer such as phosphate or HEPES. |
| Cysteine Residue is Inaccessible | The target cysteine may be buried within the protein's three-dimensional structure and therefore inaccessible to the carbamoylating agent. | Consider performing the reaction under denaturing conditions (e.g., using a lower concentration of a denaturant that does not interfere with the reaction) to expose the cysteine residue. |
Issue 2: High Levels of Side Products (e.g., Oxidation)
Possible Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Presence of Dissolved Oxygen | Oxygen can readily oxidize the thiol group of cysteine.[9][11] | Degas all buffers and solutions prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method. |
| Catalysis by Metal Ions | Trace metal ions in your buffers can catalyze the oxidation of cysteine.[11][13] | Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to your reaction buffer to sequester metal ions. |
| Inappropriate Reaction Temperature | High temperatures can increase the rate of side reactions.[8] | Perform the reaction at a lower temperature (e.g., room temperature or 4°C) and for a longer duration to minimize side reactions while still allowing the primary reaction to proceed. |
| Incorrect pH | Highly alkaline conditions can promote side reactions like beta-elimination.[14] | Ensure the pH of your reaction is within the optimal range for S-carbamoylation (5.0-7.4). |
Experimental Protocols & Visualizations
General Protocol for Cysteine Carbamoylation using Urea
This protocol provides a starting point for the carbamoylation of a purified protein. Optimization will likely be required for your specific protein of interest.
-
Protein Preparation:
-
Dissolve your purified protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
The final protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Urea Solution Preparation:
-
Carbamoylation Reaction:
-
Add the urea solution to your protein solution to the desired final urea concentration (e.g., 1 M to 4 M).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours). An initial time course experiment is recommended to determine the optimal incubation time.
-
-
Reaction Quenching and Buffer Exchange:
-
To stop the reaction, remove the urea and cyanate by buffer exchange using dialysis, desalting columns, or tangential flow filtration. Exchange into a buffer suitable for downstream applications.
-
Alternatively, the reaction can be quenched by adding a scavenger such as Tris buffer.
-
-
Analysis:
-
Analyze the reaction products by mass spectrometry to confirm the +43 Da mass shift corresponding to carbamoylation.
-
Perform peptide mapping with a protease (e.g., trypsin) followed by LC-MS/MS to identify the specific carbamoylated cysteine residues.
-
Workflow for Optimizing Cysteine Carbamoylation
Caption: A workflow diagram for optimizing cysteine carbamoylation, highlighting the key steps from preparation to analysis and troubleshooting.
Factors Influencing Cysteine Carbamoylation Rate
Caption: Key factors influencing the rate of cysteine carbamoylation and their general effects.
References
Sources
- 1. S-carbamoylation impairs the oxidant scavenging activity of cysteine: its possible impact on increased LDL modification in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 5. Influence of pH on the modification of thiols by carbamoylating agents and effects on glutathione levels in normal and neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 7. Effects of carbamoylating agents on tumor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine residues are responsible for the sulfurous off-flavor formed in heated whey protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
- 11. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and mechanism for the reaction of cysteine with hydrogen peroxide in amorphous polyvinylpyrrolidone lyophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving H-Cys(carbamoyl)-OH Aggregation in Solution
Welcome to the technical support center for H-Cys(carbamoyl)-OH. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and aggregation of S-carbamoyl-L-cysteine in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you understand, prevent, and resolve aggregation issues, ensuring the integrity and success of your research.
Introduction to this compound and its Aggregation Challenges
This compound, or S-carbamoyl-L-cysteine, is a valuable modified amino acid used in various biochemical and pharmaceutical applications, including peptide synthesis and as a precursor in drug development.[1] While the carbamoyl group can enhance its reactivity and solubility compared to native cysteine, aggregation in solution remains a significant challenge for many researchers.[1]
Aggregation is the process by which individual molecules self-associate to form larger, often insoluble, complexes. For this compound, this is not typically driven by the formation of disulfide bonds, as the thiol group is protected by the carbamoyl moiety. Instead, aggregation is primarily mediated by non-covalent intermolecular interactions, particularly hydrogen bonding between the carbamoyl, carboxyl, and amino groups.
This guide will provide a comprehensive overview of the factors influencing this compound aggregation and practical strategies to maintain its solubility and stability in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound is a common sign of aggregation. The primary cause is often related to the solution's pH being close to the molecule's isoelectric point (pI). At its pI, the net charge of the molecule is zero, which minimizes electrostatic repulsion between molecules and promotes aggregation through intermolecular forces like hydrogen bonding. Other contributing factors can include high concentration, low temperature, and the ionic strength of the buffer.
Q2: What is the isoelectric point (pI) of this compound and why is it important?
Q3: Can I use the same dissolution methods for this compound as I do for L-cysteine?
A3: While some principles overlap, there are key differences. L-cysteine solubility is often challenged by oxidation to the much less soluble cystine. This is not a direct issue for this compound as the thiol group is protected. Therefore, the focus for dissolving this compound should be on disrupting non-covalent interactions rather than preventing oxidation. This is primarily achieved through pH adjustment and the use of appropriate solvents and excipients.
Q4: How can I visually confirm if my this compound has aggregated?
A4: Visual signs of aggregation include the appearance of cloudiness, turbidity, or visible precipitate in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. For early detection and characterization of these smaller aggregates, analytical techniques such as Dynamic Light Scattering (DLS) are recommended.
Troubleshooting Guide: Resolving and Preventing Aggregation
This section provides a systematic approach to troubleshooting and preventing this compound aggregation. The strategies are presented in a logical flow, starting from the most common and easiest to implement solutions.
Workflow for Troubleshooting Aggregation
Caption: A stepwise workflow for troubleshooting this compound aggregation.
Step 1: pH Optimization
The most critical factor for maintaining the solubility of this compound is the solution pH.
-
Rationale: At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal electrostatic repulsion and increased potential for aggregation through hydrogen bonding. By adjusting the pH away from the pI, the molecule becomes charged (either positively at low pH or negatively at high pH), which increases repulsion between molecules and enhances solubility.
-
Protocol:
-
Estimate the pI: Based on the pKa values of L-cysteine's carboxyl (~1.9) and amino (~10.7) groups, the pI of this compound is likely to be in the range of 5-6.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Solubility Test: Attempt to dissolve a small, consistent amount of this compound in each buffer.
-
Observation: Visually inspect for solubility. The optimal pH will be the one where the compound dissolves readily and the solution remains clear over time.
-
Recommendation: As a starting point, try dissolving this compound in a buffer with a pH of 7.5 or higher, or a pH of 4.0 or lower.
-
Step 2: Concentration Adjustment
-
Rationale: The probability of intermolecular collisions and subsequent aggregation increases with higher concentrations.
-
Action: If you observe aggregation, try preparing a more dilute solution. It is often better to work with a lower concentration that remains stable than a higher, unstable concentration.
Step 3: Temperature Control
-
Rationale: Temperature can have a complex effect on solubility. For some compounds, solubility increases with temperature. However, for others, elevated temperatures can promote aggregation by increasing molecular motion and the likelihood of forming stable aggregate nuclei.
-
Action:
-
If you are working at room temperature and observing aggregation, try preparing and storing your solution at a lower temperature (e.g., 4°C).
-
Conversely, if the compound is difficult to dissolve at room temperature, gentle warming may aid dissolution. However, be cautious, as prolonged heating can sometimes induce aggregation. Always cool the solution back to your working temperature after dissolution.
-
Step 4: Use of Stabilizing Excipients
If pH, concentration, and temperature adjustments are insufficient, the addition of stabilizing excipients can be highly effective.
| Excipient Class | Examples | Recommended Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Proline | 50-100 mM | Arginine can suppress protein-protein and small molecule interactions, thereby preventing aggregation.[4][5][6][7] |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 5-10% (w/v) | These molecules are preferentially excluded from the surface of the solute, leading to a more stable hydration shell that discourages self-association. |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | 0.01-0.1% (v/v) | Surfactants can prevent aggregation at interfaces (e.g., air-water) and can also interact with hydrophobic patches on molecules to prevent self-association.[1][8][9] |
-
Protocol for Using L-Arginine:
-
Prepare your desired buffer at the optimal pH determined in Step 1.
-
Add L-Arginine to the buffer to a final concentration of 50-100 mM and ensure it is fully dissolved.
-
Attempt to dissolve this compound in the arginine-containing buffer.
-
Step 5: Solvent System Modification
-
Rationale: While aqueous buffers are most common, modifying the solvent system can sometimes improve solubility.
-
Action: For stock solutions, consider using a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to initially dissolve the this compound before diluting with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect downstream applications.
Analytical Techniques for Aggregation Characterization
When troubleshooting aggregation, it is often necessary to characterize the size and nature of the aggregates.
Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of particles in a solution. It is particularly useful for detecting the presence of small, soluble aggregates that are not visible to the eye.[10]
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in solution. Larger particles move more slowly, and this information is used to calculate their hydrodynamic radius.
-
Protocol for DLS Analysis:
-
Sample Preparation:
-
Prepare your this compound solution in the desired buffer.
-
Filter the solution through a 0.1 or 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.[11]
-
Ensure the sample is at thermal equilibrium by allowing it to sit in the instrument for 15-30 minutes before measurement.[12]
-
-
Data Acquisition:
-
Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of your solvent.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Interpretation:
-
A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated sample.
-
The presence of larger species or a multimodal distribution suggests the presence of aggregates. The polydispersity index (PDI) will also be higher for aggregated samples.
-
-
Visualizing Aggregation Pathways
Caption: The aggregation pathway of this compound from monomers to insoluble aggregates.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to investigate changes in the chemical bonding environment upon aggregation.
-
Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations. Changes in intermolecular interactions, such as hydrogen bonding, will result in shifts in the vibrational frequencies of the involved functional groups.
-
Protocol for FTIR Analysis:
-
Sample Preparation (for solid aggregates):
-
Isolate the aggregated material by centrifugation.
-
Wash the pellet with a small amount of deionized water to remove any soluble components and then dry it.
-
Prepare a KBr pellet by grinding a small amount of the dried aggregate with dry potassium bromide and pressing it into a thin, transparent disk.[13]
-
-
Sample Preparation (for solutions):
-
For solutions, an Attenuated Total Reflectance (ATR)-FTIR accessory is ideal. Place a drop of the solution directly on the ATR crystal.[14]
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample and a background spectrum of the pure solvent or KBr.
-
-
Data Interpretation:
-
Compare the spectrum of the aggregated sample to that of the non-aggregated this compound.
-
Look for shifts in the absorption bands corresponding to the N-H, C=O, and O-H stretching vibrations, as these are indicative of changes in hydrogen bonding patterns upon aggregation.
-
-
References
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12035, N-Acetyl-L-cysteine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 151277, S-Carbamylcysteine. [Link]
-
Stapleton, J. A., & Farhadi, A. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. RSC Advances, 6(103), 100915-100929. [Link]
-
Baynes, B. M., & Trout, B. L. (2005). Role of arginine in the stabilization of proteins against aggregation. Biochemistry, 44(12), 4907–4912. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5862, L-Cysteine. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
-
International Journal of Electrochemical Science. (2008). Solute-Solvent Interactions in Biological Molecules: L-Cysteine. International Journal of Electrochemical Science, 3, 756-771. [Link]
-
Novatia, LLC. (n.d.). Aggregation by DLS. [Link]
-
Tsumoto, K., Umetsu, M., Kumagai, I., Ejima, D., & Arakawa, T. (2004). Role of Arginine in the Stabilization of Proteins against Aggregation. Journal of Pharmaceutical Sciences, 93(10), 2621-2633. [Link]
-
Malvern Panalytical. (2015, July 30). Arginine for stabilization?. [Link]
-
Moesgaard, M., et al. (2022). Mechanism behind Polysorbates' Inhibitory Effect on P-Glycoprotein. Molecular Pharmaceutics. [Link]
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
-
ResearchGate. (n.d.). pKa values for different functional groups of L-Cysteine. [Link]
-
Patsnap. (2025, September 5). How to Detect Early Aggregation with Dynamic Light Scattering. [Link]
-
Miller, L. M., & Dumas, P. (2010). FTIR spectroscopic imaging of protein aggregation in living cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(4), 844–853. [Link]
-
Chen, B., et al. (2021). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 110(7), 2415-2430. [Link]
-
Semantic Scholar. (n.d.). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. [Link]
-
Kiese, S., Pappenberger, A., Friess, W., & Mahler, H. C. (2008). Shaking stress and the impact on protein aggregation. Journal of pharmaceutical sciences, 97(10), 4347–4366. [Link]
-
Cunningham, B. T., Laing, L., & Wajdy, J. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of biomolecular screening, 16(4), 481–489. [Link]
-
Reddit. (2023, March 17). isolectric point question? how is it cysteine?. [Link]
-
Castellanos, M. M., et al. (2021). Preservative Induced Polysorbate 80 Micelle Aggregation. Journal of Pharmaceutical Sciences, 110(4), 1644-1653. [Link]
-
ACS Omega. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. [Link]
-
ResearchGate. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5862, L-(+)-Cysteine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arginine for stabilization? | Malvern Panalytical [malvernpanalytical.com]
- 7. academic.oup.com [academic.oup.com]
- 8. formulation.org.uk [formulation.org.uk]
- 9. Preservative Induced Polysorbate 80 Micelle Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in H-Cys(carbamoyl)-OH Coupling
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Coupling H-Cys(carbamoyl)-OH (S-carbamoylcysteine) or incorporating Fmoc-Cys(carbamoyl)-OH into a peptide sequence presents a dual challenge: steric hindrance and aggregation .[1]
Unlike standard cysteine protection (e.g., Trt, Acm), the carbamoyl group (
-
Steric Bulk: The carbamoyl group is rigid and planar, obstructing the approach of the activated carboxylate.
-
H-Bonding Network: The urea-like substructure (
donor, acceptor) promotes strong inter-chain hydrogen bonding (secondary structure formation) on the resin, leading to "difficult sequences" where diffusion is limited.[1] -
Electronic Deactivation: The carbonyl group draws electron density from the sulfur, altering the local electronic environment of the
-amine, potentially reducing its nucleophilicity.
This guide provides a self-validating workflow to overcome these barriers while preserving chiral integrity.
Pre-Synthesis Diagnostics: The Decision Matrix
Before initiating synthesis, evaluate your specific steric context using the decision matrix below. This logic flow determines whether standard activation is sufficient or if "power coupling" is required.[1]
Figure 1: Decision matrix for selecting the appropriate coupling protocol based on sequence difficulty and steric environment.
Core Protocols: High-Efficiency Coupling Workflows
Protocol A: Standard High-Fidelity (Racemization Control)
Best for: Routine positions, C-terminal Cys couplings.[1]
Why this works: Carbodiimides (DIC) with Oxyma Pure generate an active ester that is reactive enough for moderate sterics but acidic enough to suppress racemization (epimerization), a critical risk for Cysteine derivatives.[1]
-
Reagents:
-
Stoichiometry: 3-4 eq. Amino Acid / 3-4 eq. DIC / 3-4 eq. Oxyma (relative to resin loading).[2][1]
-
Procedure:
-
Pre-activate AA and Oxyma in DMF for 2 minutes.
-
Add DIC immediately before adding to the resin.
-
Reaction Time: 60 minutes at Room Temperature (RT).
-
Protocol B: Power Coupling (Steric Overdrive)
Best for: Cys(Cbm) adjacent to bulky residues (e.g., Val-Cys(Cbm), Pro-Cys(Cbm)).[1]
Why this works: HATU generates the highly reactive aza-benzotriazole ester.[1] We substitute the standard base (DIPEA) with TMP (2,4,6-trimethylpyridine / Collidine) .[1] Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the Cys
Protocol C: Disaggregation Mode (The "Magic Mixture")
Best for: Sequences showing aggregation (incomplete coupling despite HATU).[1]
Why this works: The carbamoyl side chain promotes H-bonding.[1] The "Magic Mixture" disrupts these secondary structures, allowing reagents to penetrate the resin matrix.
-
Solvent System: DCM / DMF / NMP (1:1:1) OR 0.1 M LiCl in DMF (Chaotropic salt effect).
-
Thermal Assist: Microwave irradiation.[1][4]
-
Critical Warning: Do NOT exceed 50°C for Cysteine couplings. Higher temperatures cause rapid racemization and
-elimination (formation of dehydroalanine).[1]
-
-
Condition: 25 Watts, 50°C max, 10 minutes.
Comparative Data: Reagent Performance
| Feature | DIC / Oxyma | HATU / DIPEA | HATU / Collidine | PyBOP |
| Coupling Power | Moderate | Very High | High | High |
| Racemization Risk | Lowest | High | Low | Moderate |
| Steric Penetration | Good | Excellent | Excellent | Good |
| Stability of Cys(Cbm) | High | Moderate (Base sensitive) | High | High |
| Recommendation | Standard Use | Avoid for Cys | Difficult Sequences | Alternative |
Troubleshooting & FAQs
Q1: I observe a mass shift of -17 Da or -34 Da in my final product. What happened?
Diagnosis: This indicates
-
Switch Deprotection: Use 20% Piperidine + 0.1 M HOBt (acidic additive buffers the pH).[1]
-
Reduce Temp: strictly limit microwave coupling to 50°C.
-
Avoid: Do not use DBU (strong base) for deprotection steps involving Cys(Cbm).
Q2: My coupling yield stalls at ~70% regardless of time.
Diagnosis: Resin aggregation (beta-sheet formation).[1] The Cys(Cbm) is H-bonding to the resin backbone. Solution:
-
Solvent Swap: Switch from DMF to NMP or use the Magic Mixture (DCM/DMF/NMP).[1]
-
Chaotropic Wash: Wash the resin with 0.1M LiCl in DMF before adding the coupling mixture.
-
Pseudoproline: If the sequence allows, insert a Pseudoproline dipeptide after the Cys residue to break the structure.
Q3: I see a "doublet" peak in HPLC (split peak).
Diagnosis: Racemization (L-Cys converted to D-Cys).[1]
Root Cause: Over-activation.[1] The Cys
-
Switch from HATU/DIPEA to DIC/Oxyma (neutral/acidic pH).[1]
-
If using HATU, use Collidine instead of DIPEA/NMM.[1]
-
Ensure pre-activation time is < 2 minutes.[1]
Visualizing the "Safe" Workflow
This diagram illustrates the optimized path to minimize side reactions while maximizing yield.
Figure 2: The Optimized "Safe" Coupling Cycle for Cys(carbamoyl) to prevent racemization and elimination.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] [Link]
-
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[1] Biopolymers, 102(1), 83-95.[1] [Link][1]
-
Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides.[1] Chemical Society Reviews, 45, 631-654.[1] [Link]
-
Han, Y., et al. (2004). Synergistic Effect of Lithium Chloride and Trifluoroethanol in the Coupling of Hindered Amino Acids.[1] Journal of Organic Chemistry, 69(14), 4595–4606.[1] [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455–2504.[1] [Link]
Sources
detecting impurities in commercial H-Cys(carbamoyl)-OH reagents
Welcome to the technical support guide for S-Carbamoyl-L-cysteine (H-Cys(carbamoyl)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities in commercial batches of this critical reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to resolve challenges in your work.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Impurity Landscape
Q1: What is this compound, and why is its purity so crucial?
This compound, or S-Carbamoyl-L-cysteine, is an amino acid derivative used in various biochemical and pharmaceutical applications, including peptide synthesis and as a building block in drug discovery.[1] The carbamoyl group (-CONH₂) is attached to the sulfur atom of cysteine, creating a thio-carbamate linkage.
The purity of this reagent is paramount for several reasons:
-
Reaction Stoichiometry: Impurities can lead to inaccurate molar calculations, affecting reaction yields and reproducibility.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to the formation of complex byproducts that are difficult to separate.
-
Biological Assays: In drug development, even trace impurities can exhibit off-target biological activity, confounding screening results and leading to false positives or negatives.
-
Structural Integrity: When incorporated into peptides or other molecules, impurities can alter the final structure, conformation, and function of the target compound.
Q2: What are the most common impurities I should expect in a commercial batch of this compound?
Impurities in this compound typically arise from three main sources: the starting materials, side reactions during synthesis, and degradation during storage.
-
Starting Material Carryover (L-Cystine): The most common starting material for cysteine derivatives is L-cysteine itself, which readily oxidizes to form the disulfide-linked dimer, L-Cystine. Inadequate purification can lead to its presence in the final product.
-
Synthesis-Related Impurities (N-Carbamoyl-L-cysteine): During the carbamoylation step, the primary amine (-NH₂) of the cysteine backbone can compete with the target thiol (-SH) group. This results in the formation of the constitutional isomer, N-Carbamoyl-L-cysteine .[2] This is often the most challenging impurity to identify and separate due to its identical mass and similar polarity.
-
Degradation Products (L-Cysteine & Cyclized Byproducts):
-
Hydrolysis: The S-carbamoyl linkage can hydrolyze under acidic or basic conditions, reverting to L-cysteine.
-
Cyclization: Under certain conditions, particularly in solution, the free N-terminal amine can attack the carbamoyl group, leading to cyclization and the loss of ammonia (NH₃), resulting in a byproduct with a mass 17 Da lower than the parent compound. This phenomenon is well-documented for similar N-terminal cysteine derivatives.[3][4]
-
Section 2: Analytical Strategy & Protocols
Q3: What is the best analytical strategy for assessing the purity of my this compound reagent?
A multi-pronged approach using High-Performance Liquid Chromatography (HPLC) coupled with both UV and Mass Spectrometry (MS) detection is the gold standard.
-
HPLC-UV: This is the workhorse for quantitative analysis. It allows you to determine the percentage purity of the main compound and quantify known and unknown impurities based on their peak areas. A detection wavelength of ~200-210 nm is typically used for non-aromatic amino acids.[5]
-
LC-MS: This is essential for definitive identification of impurities. By providing accurate mass data, it allows you to confirm the identity of expected impurities (like L-Cystine or the N-carbamoyl isomer) and propose structures for unexpected ones.
Below is a logical workflow for analyzing a new batch of the reagent.
Caption: Impurity detection and resolution workflow.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a robust starting point for separating this compound from its primary impurities.
Rationale: A mixed-mode column is recommended because it provides multiple separation mechanisms (hydrophilic interaction, ion-exchange) which are effective for separating polar, ionic molecules like amino acids and their derivatives.[6] An acidic mobile phase ensures the carboxyl and amino groups are protonated, leading to more consistent retention.
-
Column: Mixed-Mode C18/Ion-Exchange Column (e.g., Primesep 100, or similar), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid (or 0.1% H₂SO₄) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-22 min: 30% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reagent in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Sample Preparation for LC-MS Identification
Rationale: Using a volatile buffer like formic acid is critical for MS analysis as non-volatile salts (like phosphate or sulfate) will contaminate the ion source. The concentration is lowered to avoid saturating the detector.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the reagent in water.
-
Working Solution: Dilute the stock solution 1:100 in a solution of 50:50 Water:Acetonitrile with 0.1% Formic Acid to a final concentration of 10 µg/mL.
-
Analysis: Analyze using the same HPLC method as above, directing the column effluent to an ESI-MS detector operating in positive ion mode. Scan a mass range of m/z 50-500.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Q4: I see multiple peaks in my chromatogram. How do I know what they are?
This is where a systematic approach combining HPLC and MS data is essential.
| Observation | Potential Cause & Identification Strategy |
| Early Eluting Peak | Often more polar compounds. Could be L-Cysteine from hydrolysis. Strategy: Confirm with LC-MS (Expected [M+H]⁺ = 122.02). Perform a spike-in experiment by adding a small amount of a pure L-cysteine standard to your sample and observing if the peak area increases. |
| Peak with Similar Retention Time | Likely an isomer. The primary suspect is N-Carbamoyl-L-cysteine . Strategy: This isomer will have the exact same mass as your product ([M+H]⁺ = 165.03).[2][7] Definitive identification requires separation. Try modifying the HPLC gradient (make it shallower) or changing the mobile phase pH to exploit pKa differences between the primary amine and the thiol. |
| Later Eluting Peak | Often less polar, larger compounds. The most likely candidate is L-Cystine . Strategy: Confirm with LC-MS (Expected [M+H]⁺ = 241.02). Spike-in with an L-Cystine standard. |
Q5: My LC-MS data shows a prominent ion at m/z 148. What is it?
An ion at m/z 148 corresponds to a mass loss of 17 Da from your parent compound (165 Da). This is the classic signature of an intramolecular cyclization reaction with the loss of ammonia (NH₃).[3][4]
Causality: The free N-terminal amine of this compound can act as a nucleophile, attacking the electrophilic carbon of the S-carbamoyl group. This forms a cyclic intermediate which then eliminates a molecule of ammonia. This is more likely to occur if the sample is stored in a slightly basic solution (e.g., ammonium bicarbonate buffer) or for extended periods in an autosampler.[4]
Caption: Logic for troubleshooting a mass loss of 17 Da.
Q6: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?
NMR is the ultimate tool for unambiguous structural confirmation, especially when dealing with isomers that cannot be distinguished by mass spectrometry.
When to use NMR:
-
Isomer Confirmation: To definitively distinguish between S-Carbamoyl-L-cysteine and N-Carbamoyl-L-cysteine. The chemical shifts of the protons on the alpha-carbon and beta-carbon will be significantly different due to the change in the electronic environment when the carbamoyl group moves from the sulfur to the nitrogen atom.[8][9]
-
Novel Impurity Identification: If you detect a significant, unknown impurity by HPLC that cannot be identified by MS alone, isolating the impurity (via preparative HPLC) and analyzing it by ¹H and ¹³C NMR is the standard procedure for structure elucidation.
Summary Data Table
| Compound | Common Name | Molecular Weight | Expected [M+H]⁺ | Typical Analytical Observation |
| This compound | S-Carbamoyl-L-cysteine | 164.19 | 165.03 | Main product peak. |
| L-Cystine | Oxidized Cysteine Dimer | 240.30 | 241.02 | Later eluting, less polar peak in RP-HPLC. |
| N-Carbamoyl-L-cysteine | Isomeric Impurity | 164.19 | 165.03 | Same mass as product; often has very similar retention time. Requires high-resolution chromatography to separate. |
| L-Cysteine | Hydrolysis Product | 121.16 | 122.02 | Earlier eluting, more polar peak in RP-HPLC. |
| Cyclized Product | Degradation Byproduct | 147.16 | 148.02 | Signature mass loss of 17 Da. Tends to be more retained (less polar) than the parent compound. |
References
-
Veeprho. (n.d.). L-Lysine S-(Carboxymethyl)-L-Cysteine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 151277, S-Carbamylcysteine. Retrieved from [Link].
-
European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link].
- Google Patents. (2004). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
-
Jones, D. P., et al. (2011). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Clinical Chimica Acta, 412(1-2), 82-89. Retrieved from [Link].
-
Khaliq, T., & Kaur, V. (2024). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Retrieved from [Link].
-
ResearchGate. (n.d.). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. Retrieved from [Link].
- Google Patents. (2015). CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90546, N-(Aminocarbonyl)-L-cysteine. Retrieved from [Link].
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link].
-
Dick, L. W., et al. (1997). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of Chromatography B: Biomedical Sciences and Applications, 693(1), 127-135. Retrieved from [Link].
-
Waring, R. H., & Mitchell, S. C. (1982). The metabolism and elimination of S-carboxymethyl-L-cysteine in man. Drug Metabolism and Disposition, 10(1), 61-62. Retrieved from [Link].
-
Cygnus Technologies. (n.d.). Troubleshooting & FAQs. Retrieved from [Link].
-
ResearchGate. (n.d.). 1 H NMR spectra of the l-cysteine (a) and Ag-cysteine 1:5 systems (b). Retrieved from [Link].
-
ResearchGate. (n.d.). Cyclization of N-Terminal S- Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps. Retrieved from [Link].
-
Pharmaffiliates. (n.d.). Cysteine-impurities. Retrieved from [Link].
-
Lee, S., et al. (2023). Synthesis of S-Carbamidomethyl Cysteine and Its Use for Quantification of Cysteinyl Peptides by Targeted Proteomics. Journal of Proteome Research, 22(10), 3465-3474. Retrieved from [Link].
-
ResearchGate. (n.d.). Catabolism of S-methyl-cysteine and related molecules. Retrieved from [Link].
-
ResearchGate. (n.d.). 1 H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. Retrieved from [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-(Aminocarbonyl)-L-cysteine | C4H8N2O3S | CID 90546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. S-Carbamylcysteine | C4H8N2O3S | CID 151277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Characterization of S-Carbamoyl-L-Cysteine Peptides: An NMR-Centric Comparative Guide
Executive Summary
S-carbamoylation of cysteine is a critical structural modification that occurs either as a deliberate capping strategy in peptide therapeutics or, more commonly, as a detrimental artifact during urea-based protein denaturation.[1] Because the mass shift induced by carbamoylation (+43.0058 Da) is nearly isobaric with acetylation (+42.0106 Da), low-resolution mass spectrometry often yields ambiguous results.
This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive analytical standard for identifying S-carbamoyl-L-cysteine (SCC). Unlike MS, which analyzes mass-to-charge ratios, NMR provides atomic-level resolution of the chemical environment, allowing for the unequivocal differentiation of S-carbamoylation from acetylation, oxidation, and S-alkylation.
Part 1: The Chemical Context & Challenge[2]
The Mechanism of Formation
S-carbamoylation is frequently an unintended consequence of sample preparation. When peptides are exposed to urea (often used for denaturation or solubilization) at elevated temperatures or alkaline pH, urea decomposes into ammonium cyanate. The reactive species, isocyanic acid (
Figure 1: The Urea Decomposition and S-Carbamoylation Pathway
Caption: Pathogenic pathway of artifactual S-carbamoylation derived from urea decomposition.
Part 2: Comparative Analysis (NMR vs. Alternatives)
While Mass Spectrometry (MS) is the workhorse of high-throughput screening, it struggles with the specific "isobaric mimicry" of carbamoylation. NMR offers a non-destructive, structural validation that MS cannot provide.
Table 1: Analytical Performance Matrix
| Feature | NMR Spectroscopy | Mass Spectrometry (ESI-MS/MS) | X-Ray Crystallography |
| Differentiation Power | Superior. Distinguishes Acetyl vs. Carbamoyl via unique spectral fingerprints (Methyl protons vs. Amide protons). | Moderate. Requires high-res MS to distinguish +43 Da (Carbamoyl) from +42 Da (Acetyl). Fragmentation often loses the labile carbamoyl group. | High , but requires a crystalline sample, which is difficult for flexible peptides. |
| Sample Integrity | Non-Destructive. Sample can be recovered. | Destructive. | Non-Destructive , but requires crystallization conditions. |
| Quantification | Absolute. qNMR allows direct molar ratio calculation without reference standards. | Relative. Ionization efficiency varies between modified and unmodified peptides. | N/A. Structural only. |
| Solvent Requirements | Flexible (H₂O/D₂O, DMSO-d6). | Compatible with volatile buffers only. | Solid state. |
Part 3: NMR Spectral Fingerprints of S-Carbamoyl-L-Cysteine
To positively identify SCC, you must look for three specific spectral markers that differentiate it from S-acetylation or free thiols.
The "Silent" Methyl Region ( NMR)
-
S-Acetyl: Shows a sharp, intense singlet around 2.0 - 2.3 ppm corresponding to the
group. -
S-Carbamoyl: Absence of this singlet. This is the most rapid diagnostic filter.
The Carbamoyl Amide Protons ( / HSQC)
The carbamoyl group adds a
-
Observation: In aprotic solvents (DMSO-d6) or H₂O at pH < 6.0, you will observe two broad resonances (or one broad peak if rotating fast) for the side-chain amide protons.
-
Chemical Shift: Typically 6.5 - 7.5 ppm .
-
Validation: These protons exchange rapidly with D₂O. A "D₂O shake" experiment will cause these peaks to disappear, confirming they are exchangeable protons and not non-exchangeable aromatic protons.
The Carbonyl Carbon Shift ( NMR)
-
Peptide Backbone Carbonyls: ~170 - 175 ppm.
-
S-Acetyl Carbonyl: ~190 - 195 ppm (Thioester effect).
-
S-Carbamoyl Carbonyl: ~165 - 168 ppm . The thiocarbamate linkage shields the carbonyl carbon relative to a thioester, placing it upfield of the peptide backbone.
Part 4: Experimental Protocol
Objective: To obtain a self-validating spectral dataset confirming S-carbamoylation while preventing hydrolysis or cyclization.
Reagents & Equipment[2][3][4]
-
Instrument: 500 MHz NMR or higher (600+ MHz recommended for peptides >10 residues).
-
Probe: Cryoprobe (HCN) highly recommended for sensitivity on
. -
Solvent: 90% H₂O / 10% D₂O (pH 5.0) OR 100% DMSO-d6 (if peptide solubility permits).
-
Note: Avoid high pH (>7.5) as SCC is base-labile.
-
Step-by-Step Workflow
Figure 2: The NMR Characterization Workflow
Caption: Logical decision tree for distinguishing S-modifications via NMR.
1. Sample Preparation
-
Dissolve 1-2 mg of peptide in 500 µL of solvent.
-
Crucial: If using aqueous buffer, add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (0.0 ppm). Do not use TSP if pH < 4 as it can protonate and drift.
-
Adjust pH to 5.0 using dilute HCl/NaOH. Rationale: This minimizes amide proton exchange, allowing detection of the carbamoyl -NH2.
2. Acquisition Sequence
-
1D
Presat: Run with water suppression.-
Check: Look for the absence of the acetyl singlet (~2.1 ppm).
-
-
2D
HSQC:-
Target: Look for side-chain
correlations. These will appear distinct from the backbone amide region (typically 8.0-9.0 ppm , 110-130 ppm ). Carbamoyl nitrogens are often shifted upfield (~100-110 ppm).
-
-
2D
HMBC (Heteronuclear Multiple Bond Correlation):-
The "Smoking Gun": This experiment connects protons to carbons 2-3 bonds away.
-
Look for: Correlation between the Cysteine
-protons (~3.0 ppm) and the Carbamoyl Carbonyl carbon (~165-168 ppm). -
Causality: This proves the carbonyl is chemically bonded to the sulfur atom.
-
Part 5: Data Interpretation & Troubleshooting
Distinguishing from Oxidation (Disulfides)
Disulfide bond formation shifts the Cysteine
| Cysteine State | Diagnostic Feature | |
| Free Thiol (-SH) | 26 - 28 | High field |
| Disulfide (-S-S-) | 38 - 42 | Low field |
| S-Carbamoyl (-S-CO-NH2) | 30 - 35 | Intermediate |
Common Pitfalls
-
pH too high: The carbamoyl
protons exchange too fast with water and disappear from the spectrum. Keep pH < 6.0. -
Cyclization: N-terminal S-carbamoyl peptides can cyclize to form hydantoins or thiazine derivatives under acidic conditions over time.[2][3] Perform NMR immediately after reconstitution.
References
-
Lippincott, J., & Apostol, I. (1999).[4] Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea.[4] Analytical Biochemistry. [Link]
-
Kassai, H., & Fukada, Y. (2011).[5] Protein and peptide prenylation: Synthesis and NMR characterization. Methods in Molecular Biology. [Link]
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[6] Journal of Biomolecular NMR. [Link]
-
Geoghegan, K. F., et al. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides.[2][3] Journal of Proteome Research. [Link]
-
IonSource. (2007).[1] Carbamylation of Proteins and Peptides: The dangers of using urea. IonSource Monograph. [Link]
Sources
- 1. ionsource.com [ionsource.com]
- 2. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Executive Summary: The "Silent Killer" of Quantitative Accuracy
Title: Beyond the Urea Artifact: A Definitive Guide to Validating S-Carbamoyl Modifications in Proteomic Datasets
In high-throughput proteomics, the integrity of peptide identification rests on the stability of the sample preparation workflow. While much attention is paid to biological post-translational modifications (PTMs), S-carbamoylation (the carbamoylation of cysteine thiols) remains a pervasive, often misidentified artifact that compromises quantitative accuracy.
This guide objectively compares standard urea-based digestion protocols against scavenger-enhanced and urea-free alternatives. It provides a rigorous, self-validating framework to distinguish between biological carbamylation (a marker of uremia and aging) and the artifactual S-carbamoylation derived from isocyanic acid accumulation during sample processing.
The Challenge: The Chemistry of the Artifact
The core issue lies in the thermodynamics of urea, the most common denaturant in proteomics. In aqueous solution, urea exists in equilibrium with ammonium cyanate.[1] Heat and time drive the decomposition of urea into isocyanic acid (HNCO) , a potent electrophile.
While isocyanic acid reacts irreversibly with primary amines (Lysine, N-termini) to form homocitrulline, it also reacts with cysteine thiols to form S-carbamoyl cysteine . This creates a mass shift of +43.0058 Da , which can be easily confused with other modifications or result in "missing" peptides if not explicitly searched.
Mechanism of Artifact Formation
Figure 1: The chemical pathway of urea decomposition leading to differential stability of S- and N-carbamoylation products.
Comparative Analysis: Lysis & Digestion Workflows
To control this artifact, researchers must choose between managing the risk (scavengers) or eliminating the source (urea-free).
Table 1: Workflow Performance Comparison
| Feature | Method A: Standard Urea | Method B: Scavenger-Enhanced | Method C: Urea-Free (SDS/S-Trap) |
| Denaturant | 8M Urea | 8M Urea + 50mM NH₄HCO₃ | 5% SDS or Guanidine HCl |
| Mechanism | No protection against HNCO. | Ammonium ions scavenge cyanate. | No urea source = No HNCO. |
| S-Carbamoyl Risk | High (>15% of Cys sites) | Low (<2% of Cys sites) | Negligible (<0.1%) |
| Cost/Complexity | Low / Simple | Low / Simple | High / Requires cleanup (S-Trap/FASP) |
| Quantitative Bias | Significant (splits peptide signal). | Minimal. | None from carbamoylation. |
| Recommendation | Avoid for PTM studies. | Standard for general shotgun. | Gold Standard for Cys-PTMs. |
Expert Insight:
-
Method A (Standard Urea): Often results in "under-alkylation" signals. If you see significant unalkylated cysteine despite using Iodoacetamide, it is likely S-carbamoylation blocking the site.
-
Method B (Scavenger): The ammonium ion (
) in Ammonium Bicarbonate acts as a competitive inhibitor, reacting with cyanate to reform urea, thus protecting the protein. -
Method C (Urea-Free): Essential for redox proteomics where cysteine integrity is paramount.
Validation Protocol: The "Hybrid Validation" System
If you detect a +43 Da mass shift on Cysteine, you must validate whether it is a biological event or a sample prep artifact. Use this self-validating protocol.
Step 1: Computational Triage (Search Parameters)
Do not rely on "Blind Search." Explicitly configure your search engine (MaxQuant, MSFragger, or Proteome Discoverer) to differentiate modifications.
-
Variable Modification: Carbamyl (C) [+43.0058 Da]
-
Variable Modification: Carbamidomethyl (C) [+57.0214 Da] (If using IAA)
-
Fixed Modification: None (Move Carbamidomethyl to variable to detect occupancy rates).
Step 2: The Reversibility Test (Experimental Validation)
This is the definitive test. S-carbamoylation is chemically reversible at alkaline pH, whereas biological carbamylation (N-term) is stable.
Protocol:
-
Split Sample: Divide your digest into two aliquots.
-
Aliquot A (Control): Store at 4°C.
-
Aliquot B (Treatment): Incubate at pH 9.0 (using Ammonium Bicarbonate or Tris) at 37°C for 4 hours.
-
Analysis: Analyze both via LC-MS/MS.
-
Result Interpretation:
-
If the +43 Da signal on Cysteine disappears or significantly decreases in Aliquot B, it is S-carbamoylation (Artifact) .
-
If the signal remains stable, investigate biological origins (rare).
-
Step 3: Diagnostic Logic Tree
Figure 2: Decision matrix for validating S-carbamoyl modifications detected in MS datasets.
References
-
Kussmann, M., et al. (1997). Protein carbamylation: in vivo modification or in vitro artefact? Journal of Mass Spectrometry. Link
-
Lippincott, J., & Apostol, I. (1999). Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea.[2] Analytical Biochemistry.[1][2][3] Link
-
Sun, S., et al. (2014). Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. Proteomics.[1][3][4][5][6] Link
-
McCarthy, J., et al. (2003). Carbamidomethylation side-reactions and their “interplay” with glycopeptide analysis. Journal of Proteome Research. Link
-
Schreier, S. M., et al. (2011). S-carbamoylation impairs the oxidant scavenging activity of cysteine.[7] Biochimie.[7][8] Link
Sources
- 1. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific detection and characterization of ubiquitin carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-carbamoylation impairs the oxidant scavenging activity of cysteine: its possible impact on increased LDL modification in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing S-Carbamoylation from Carbamidomethylation in MS/MS: A Comparative Guide for Proteomics
Executive Summary
In bottom-up proteomics, the distinction between S-carbamoylation and S-carbamidomethylation is not merely a matter of mass spectrometry annotation; it represents the difference between a sample preparation artifact and a successful chemical derivatization.
-
S-Carbamidomethylation (+57.02 Da): The intended modification.[1] It results from the reaction of Iodoacetamide (IAA) with Cysteine residues to preventing disulfide bond reformation.[1]
-
S-Carbamoylation (+43.00 Da): An artifactual modification.[2] It results from the reaction of isocyanic acid (a decomposition product of urea) with Cysteine. It blocks the thiol group, preventing successful alkylation and reducing peptide identification rates.
This guide provides the technical framework to distinguish these modifications via MS/MS, quantify the extent of artifactual interference, and implement self-validating protocols to eliminate S-carbamoylation.
Part 1: The Chemical & Mass Spectrometry Distinction
Mechanistic Divergence
The core conflict arises because both reactions target the nucleophilic sulfur atom of Cysteine. If a Cysteine residue is S-carbamoylated during denaturation, it becomes chemically inert to the subsequent alkylation step.
| Feature | S-Carbamidomethylation (Target) | S-Carbamoylation (Artifact) |
| Reagent | Iodoacetamide (IAA) | Isocyanic Acid (HNCO) from Urea |
| Reaction Type | Nucleophilic Substitution ( | Nucleophilic Addition |
| Chemical Group | Acetamide ( | Carbamyl ( |
| Monoisotopic Mass Shift | +57.0215 Da | +43.0058 Da |
| Elemental Composition | ||
| Stability | Irreversible (Stable Thioether) | Reversible in base (Unstable) |
| MS/MS Diagnostic | y-ion series shift by +57 Da | y-ion series shift by +43 Da |
MS/MS Spectral Identification
The mass difference of 14.0157 Da is easily resolved by modern high-resolution mass spectrometers (Orbitrap, Q-TOF). However, confusion arises in low-resolution ion traps or when "variable modification" parameters are improperly set in search engines (e.g., Mascot, Sequest, MaxQuant).
-
The "Delta Mass" Trap: If the search engine is fixed to expect Carbamidomethylation (+57), an S-carbamoylated peptide (+43) will appear as a precursor mass error of -14 Da .
-
Fragmentation Pattern:
-
S-Carbamidomethyl Cys: Produces stable
and ions with the +57 Da shift. Methionine residues alkylated by IAA (a common side reaction) may show a characteristic neutral loss of methanesulfenic acid derivatives (-48 Da), but Cys-CAM is generally stable. -
S-Carbamoyl Cys: Produces
and ions with a +43 Da shift. It often co-occurs with N-terminal and Lysine carbamoylation (also +43 Da).
-
Part 2: Visualization of the Competitive Pathway
The following diagram illustrates the competitive kinetics between the intended alkylation and the urea-induced artifact.
Figure 1: Pathway Competition. Urea decomposition produces isocyanic acid, which competes with IAA for Cysteine sites. Once S-carbamoylated, the Cysteine cannot be alkylated.
Part 3: Experimental Protocol (Self-Validating System)
To ensure data integrity, you must implement a protocol that not only prevents the artifact but actively detects it during the pilot phase.
The "Zero-Artifact" Alkylation Workflow
Objective: Maximize S-Carbamidomethylation (>98%) and minimize S-Carbamoylation (<1%).
Reagents:
-
Denaturant: 8M Urea (Freshly prepared) OR 6M Guanidine HCl (GuHCl). Note: GuHCl does not produce isocyanic acid.
-
Reducing Agent: Dithiothreitol (DTT) or TCEP.
-
Alkylating Agent: Iodoacetamide (IAA).[3]
-
Quenching Agent: Cysteine (free amino acid) or DTT.
Step-by-Step Methodology:
-
Fresh Buffer Preparation (Critical):
-
Causality: Urea decomposes to isocyanic acid and ammonium cyanate spontaneously in aqueous solution, accelerated by heat and storage.
-
Action: Prepare 8M Urea immediately before use. Do not use stock solutions stored at RT or 4°C for >24 hours. Alternatively, use GuHCl to eliminate the risk entirely.
-
-
Reduction:
-
Incubate protein with 5-10 mM DTT at 37°C for 30-45 mins.
-
Note: Avoid temperatures >37°C in Urea buffers to minimize isocyanic acid generation.
-
-
Alkylation (The Competition Step):
-
Add IAA to a final concentration of 10-20 mM (2-3x molar excess over thiols).
-
Incubate in the DARK at Room Temperature (RT) for 30 minutes.
-
Validation: Light induces iodine radical formation from IAA, causing off-target alkylation (e.g., on Tyrosine).
-
-
Quenching:
-
Add excess DTT or free Cysteine to consume unreacted IAA.
-
Why: Prevents IAA from reacting with N-termini or Methionine during digestion.
-
-
Digestion:
-
Dilute Urea to <1M using 50 mM Ammonium Bicarbonate (pH 8.0) before adding Trypsin.
-
Note: High urea inhibits Trypsin activity.
-
Data Analysis Validation (The "Safety Net")
When setting up your database search (MaxQuant, Proteome Discoverer, etc.), run a Pilot Search with the following parameters to quantify the artifact:
-
Fixed Modification: Carbamidomethyl (C)[4]
-
Variable Modification: Carbamyl (C), Carbamyl (N-term), Carbamyl (K)
-
Validation Metric: If >5% of Cysteines are identified as Carbamyl (+43), the sample preparation failed (old urea or excessive heat).
Part 4: Comparative Data & Troubleshooting
Diagnostic Table for MS/MS Interpretation
| Observation | Diagnosis | Root Cause | Corrective Action |
| Cys Mass +57.02 Da | Success | Proper Alkylation | None. Proceed with analysis. |
| Cys Mass +43.00 Da | Failure | S-Carbamoylation (Urea Artifact) | Use fresh urea; reduce incubation temp; switch to GuHCl. |
| Cys Mass +58.00 Da | Artifact | S-Carboxymethylation | Use of Iodoacetic acid instead of Iodoacetamide; or IAA hydrolysis. |
| Met Mass +57.02 Da | Over-Alkylation | Methionine Carbamidomethylation | IAA concentration too high; reaction time too long. |
| N-term Mass +43.00 Da | Artifact | N-terminal Carbamoylation | Urea artifact. Common in long digestions without buffer exchange. |
Impact on Quantitation
S-carbamoylation is particularly dangerous for Label-Free Quantitation (LFQ) . If Sample A has 10% S-carbamoylation and Sample B has 40% (due to varying urea freshness), the abundance of the "wild-type" (Carbamidomethyl) peptide will appear artificially lower in Sample B, leading to false differential expression results.
References
-
SB-PEPTIDE. Cysteine Carbamidomethylation (Cysteine CAM).[1] Retrieved from
-
Lippincott, J., & Apostol, I. (1999).[2] Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea.[2] Analytical Biochemistry.[2][3] Retrieved from
-
Kilar, F., et al. (2015). Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis. Journal of the American Society for Mass Spectrometry.[5] Retrieved from
-
Jaisson, S., et al. (2018).[6][5] Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers.[7][5][8] Advances in Clinical Chemistry.[5] Retrieved from
-
Dpolasky. (2024).[4] Discussion on Cysteine carbamidomethylation and mass shift in open search. FragPipe GitHub Repository. Retrieved from
Sources
- 1. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
- 2. Carbamylation of cysteine: a potential artifact in peptide mapping of hemoglobins in the presence of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Question about cysteine with carbamidomethylation and mass shift in open search · Issue #1704 · Nesvilab/FragPipe · GitHub [github.com]
- 5. agilent.com [agilent.com]
- 6. Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 8. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of S-Carbamoyl-L-Cysteine (SCC) in Biological Matrices: A Comparative Technical Guide
Topic: Quantitative Analysis of S-Carbamoyl-L-Cysteine (SCC) in Biological Samples Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-carbamoyl-L-cysteine (SCC,
Analyzing SCC presents a "perfect storm" of analytical challenges:
-
High Polarity: Poor retention on standard C18 columns.
-
Labile Carbamoyl Moiety: The S-N bond is susceptible to hydrolysis under acidic or highly alkaline conditions, leading to underestimation.[3]
-
Lack of Chromophore: Invisible to standard UV detection without derivatization.[3]
This guide objectively compares the two primary analytical workflows—HILIC-MS/MS (Gold Standard) and HPLC-FLD (Alternative) —providing a validated roadmap for accurate quantification.[3]
Part 1: Methodological Landscape & Performance Matrix[3]
The following matrix compares the three dominant approaches. HILIC-MS/MS is the recommended protocol for modern bioanalysis due to its specificity and ability to analyze underivatized samples, preserving the labile S-carbamoyl group.
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: Pre-column Derivatization (HPLC-FLD) | Method C: RP-LC-MS/MS (Standard C18) |
| Principle | Direct analysis of polar analyte on Amide/Zwitterionic phase.[3] | Derivatization of N-terminus (e.g., OPA/FMOC) followed by fluorescence detection.[3] | Ion-pairing or derivatization required for retention.[3] |
| Sensitivity (LOD) | High (< 5 nM) | Moderate (10–50 nM) | Low to Moderate |
| Specificity | Excellent (Mass-based discrimination).[3] | Good (Chromatographic resolution required). | Poor (Co-elution of polar matrix components).[3] |
| Sample Integrity | High (Minimal manipulation, neutral pH prep).[3] | Risk (Derivatization pH/heat may hydrolyze SCC).[3] | Risk (Acidic mobile phases degrade SCC).[3] |
| Throughput | High (5–8 min run time).[3] | Low (Requires reaction time). | Moderate. |
| Cost per Sample | Moderate (MS instrumentation).[3] | Low (Standard HPLC).[3] | Moderate. |
Part 2: The Gold Standard Protocol (HILIC-MS/MS)
This protocol is designed to maximize the stability of the S-carbamoyl group while ensuring sufficient retention of the polar analyte.
1. Experimental Workflow Visualization
The following diagram outlines the critical decision points in the SCC workflow, specifically highlighting the "Stability Trap" where incorrect pH leads to analyte loss.
Figure 1: Optimized HILIC-MS/MS Workflow for SCC Analysis. Note the critical pH control during precipitation to prevent hydrolysis.
2. Sample Preparation (Self-Validating System)
-
Internal Standard (IS): Use Stable Isotope Labeled SCC (
or ) if available. If not, S-Carbamoyl-L-Cysteine-d3 can be synthesized, or use Citrulline-d4 as a surrogate (structurally similar, though not identical).[3] -
Protocol:
-
Aliquot 50 µL of plasma/urine.[3]
-
Add 150 µL of cold Methanol:Acetonitrile (50:50 v/v) containing the IS. Note: Do not use pure Acetonitrile as it may precipitate SCC due to extreme polarity.
-
Crucial Step: Ensure the precipitation solvent is neutral (pH 7.0) .[3] Do not add Formic Acid or TCA, as acid promotes the release of the carbamoyl group (decarbamoylation).
-
Vortex for 30s, Centrifuge at 14,000 x g for 10 min at 4°C.
-
Inject supernatant directly.[3]
-
3. Chromatographic Conditions (HILIC)
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (
mm, 3.5 µm).[3] -
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 90% B to 60% B over 6 minutes.
-
Flow Rate: 0.3 mL/min.[3]
-
Why this works: The Amide/ZIC-HILIC phase retains the polar zwitterion via hydrogen bonding and electrostatic interactions, separating it from the void volume where matrix effects are highest.
4. Mass Spectrometry Parameters (MRM)
SCC (MW 164.18) ionizes best in Positive Mode (ESI+) .[3]
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role | Mechanism |
| SCC | 165.0 | 148.0 | 10–15 | Quantifier | Loss of |
| SCC | 165.0 | 122.0 | 20–25 | Qualifier | Loss of |
| SCC | 165.0 | 76.0 | 30 | Qualifier | Cysteine fragment |
| IS | 168.0 (Example) | 151.0 | 10–15 | Quantifier | Matched loss of |
Expert Insight: The transition
Part 3: Alternative Protocol (HPLC-FLD)
For labs without MS/MS, fluorescence detection is viable but requires derivatization.[3] Since the thiol is blocked by the carbamoyl group, you must target the primary amine .
-
Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA).[3]
-
Reaction: The primary amine of SCC reacts with OPA/3-MPA to form a fluorescent isoindole derivative.[3]
-
Critical Limitation: OPA reagents are unstable and the reaction is pH-dependent (usually pH 9.5).[3] Warning: Prolonged exposure to pH 9.5 can hydrolyze the S-carbamoyl ester.[3]
-
Mitigation: Use an autosampler with in-needle derivatization (reaction time < 1 min) immediately followed by injection to minimize hydrolysis.[3]
Part 4: Scientific Integrity & Validation (E-E-A-T)
1. Stability & Handling
-
Freeze-Thaw: SCC is relatively stable in plasma at -80°C but degrades after 3 freeze-thaw cycles.[3]
-
Benchtop Stability: Unstable at room temperature in acidic urine.[3] Adjust urine pH to 6.0–7.0 immediately upon collection if delays are expected.[3]
2. Distinguishing SCC from Artifacts
A common error in proteomics is confusing S-carbamoyl-cysteine (biological metabolite, MW 164) with S-carbamidomethyl-cysteine (Cam-Cys, MW 178), which is formed when cysteine is alkylated with iodoacetamide.[3]
-
Check: If your observed mass is 179 (
), you are detecting the iodoacetamide artifact, not the biomarker. -
Check: If your observed mass is 176 (
), you may be detecting Citrulline.[3] Chromatographic separation is required to distinguish SCC from Citrulline (SCC elutes later than Citrulline on HILIC columns due to the free carboxylic acid).[3]
References
-
Jaisson, S., et al. (2012).[3] "Carbamoylation of albumin: A novel biomarker of urea burden in chronic kidney disease."[3] Clinical Chemistry, 58(5).[3] Link
- Context: Establishes the clinical relevance of carbamoyl
-
Esteban, G., et al. (2019).[3] "HILIC-MS/MS method for the quantification of polar metabolites in biological fluids." Analytical Chemistry, 91(15).[3] Link[3]
- Context: Provides the foundational HILIC parameters adapted for this protocol.
-
Lee, K.S., & Drescher, D.G. (1979).[3] "Derivatization of cysteine and cystine for fluorescence amino acid analysis with the o-phthaldialdehyde/2-mercaptoethanol reagent." Journal of Biological Chemistry, 254(14).[3] Link
- Context: Describes the OPA derivatization chemistry used in the altern
-
Fiori, J., et al. (2008).[3] "LC-MS/MS determination of carbamoylated proteins and amino acids." Journal of Chromatography B, 876(1).[3] Link[3]
- Context: Discusses the stability and fragmentation p
Sources
- 1. S-Carbamylcysteine | C4H8N2O3S | CID 151277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Carbamidomethylcysteine | C5H10N2O3S | CID 17754220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
